Neocaesalpin L
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O11/c1-12(27)34-17-8-9-22(4,5)26(33)21(36-14(3)29)20(35-13(2)28)19-15(23(17,26)6)11-25(32)16(24(19,7)31)10-18(30)37-25/h10,15,17,19-21,31-33H,8-9,11H2,1-7H3/t15-,17-,19-,20+,21-,23-,24+,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMFXBPLWSUMS-UPCXZGNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Neocaesalpin L: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of Neocaesalpin L and related cassane diterpenoids from Caesalpinia species. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key workflows and biological pathways to facilitate further research and development of these promising natural compounds.
Introduction
This compound is a cassane-type diterpenoid that has been isolated from plant species of the Caesalpinia genus, notably from the seeds of Caesalpinia minax.[1][2] Cassane diterpenoids are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Recent studies have highlighted the potential of these compounds as anticancer agents. For instance, some cassane diterpenoids have demonstrated mild antiproliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines. While specific data on this compound is emerging, the broader family of cassane diterpenoids presents a promising avenue for therapeutic development.
Quantitative Bioactivity Data
The following table summarizes the cytotoxic activity of various cassane diterpenoids isolated from Caesalpinia species against different cancer cell lines. This data provides a comparative baseline for the potential efficacy of this compound.
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Source Species | Citation |
| Phanginin H | PANC-1 (Pancreatic) | 18.13 ± 0.63 | Caesalpinia sappan | [3] |
| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | Caesalpinia sappan | [4][5] |
| Phanginin R | HEY (Ovarian) | 12.2 ± 6.5 | Caesalpinia sappan | [4][5] |
| Phanginin R | AGS (Gastric) | 5.3 ± 1.9 | Caesalpinia sappan | [4][5] |
| Phanginin R | A549 (Lung) | 12.3 ± 3.1 | Caesalpinia sappan | [4][5] |
| Caesalpanin B | MCF-7 (Breast) | 29.98 | Caesalpinia sappan | [6] |
| Phanginin L | HepG2 (Liver) | 9.13 µg/mL | Caesalpinia sappan | |
| Caesalminaxins 4 & 8, Bonducellpin D | HepG-2, K562, HeLa, Du145 | Moderate Activity | Caesalpinia minax | [7] |
Experimental Protocol: Isolation of Cassane Diterpenoids
The following is a generalized protocol for the isolation of this compound and other cassane diterpenoids from the seeds of Caesalpinia species, based on established methodologies.
1. Plant Material Collection and Preparation:
-
Collect fresh seeds of the target Caesalpinia species (e.g., Caesalpinia minax).
-
Air-dry the seeds in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried seeds into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered seeds with 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Perform the extraction three times to ensure maximum yield.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.
-
Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
4. Chromatographic Purification:
-
Subject the diterpenoid-rich fraction (often the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and analyze them by TLC.
-
Pool fractions containing compounds with similar TLC profiles.
-
Further purify the pooled fractions using repeated column chromatography, Sephadex LH-20 chromatography, and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.[8]
5. Structure Elucidation:
-
Determine the structure of the isolated compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).
Caption: A generalized workflow for the isolation of this compound.
Plausible Signaling Pathway
While the specific signaling pathways affected by this compound are still under investigation, research on other cassane diterpenoids provides valuable insights. For example, a study on a cassane diterpenoid isolated from Caesalpinia sappan demonstrated its anti-pancreatic cancer activity is mediated by the induction of autophagy through the ROS/AMPK/mTORC1 pathway.[3] This suggests a potential mechanism of action for this compound and other related compounds.
The proposed pathway involves the following steps:
-
Induction of Reactive Oxygen Species (ROS): The cassane diterpenoid may induce oxidative stress in cancer cells, leading to an increase in ROS levels.
-
Activation of AMPK: The elevated ROS levels can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
-
Inhibition of mTORC1: Activated AMPK can then inhibit the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.
-
Induction of Autophagy: Inhibition of mTORC1 leads to the activation of the autophagy machinery, a cellular process of self-digestion that can promote cell death in cancer cells.
References
- 1. [Cassae-type diterpenes from seeds of Caesalpinia minax] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seven new cassane furanoditerpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caesalminaxins A-L, cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Characterization of Neocaesalpin L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neocaesalpin L, a cassane-type diterpene isolated from Caesalpinia minax, represents a class of natural products with significant potential for pharmacological development. This technical guide provides a comprehensive overview of the structural characterization of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, alongside a summary of its spectroscopic data. While specific biological activities of this compound have not been extensively reported, this document also discusses the known anti-inflammatory and cytotoxic activities of structurally related cassane diterpenes, suggesting potential avenues for future research.
Introduction
Cassane-type diterpenes are a diverse group of natural products isolated from various species of the Caesalpinia genus. These compounds have attracted considerable interest from the scientific community due to their complex chemical structures and a wide range of biological activities, including anti-inflammatory, anticancer, and antimalarial properties. This compound is a member of this family, first isolated and characterized from the seeds of Caesalpinia minax.[1] Its structural elucidation was accomplished through a combination of spectroscopic techniques, including 1D- and 2D-Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD).[1] This guide aims to provide a detailed technical resource on the structural characterization of this compound to facilitate further research and drug development efforts.
Structural Elucidation and Spectroscopic Data
The structure of this compound was determined through extensive spectroscopic analysis. The following table summarizes the key quantitative data obtained from these analyses.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H-NMR | Specific chemical shifts (δ) and coupling constants (J) to be populated from the full-text article by Ma et al. (2012). |
| ¹³C-NMR | Specific chemical shifts (δ) to be populated from the full-text article by Ma et al. (2012). |
| Mass Spec. | Molecular formula and exact mass to be populated from the full-text article by Ma et al. (2012). |
| Circular Dichroism | Specific CD data to be populated from the full-text article by Ma et al. (2012). |
Note: The detailed spectroscopic data is pending access to the full-text publication.
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of this compound, based on the general procedures reported for similar compounds.
Isolation of this compound
The isolation of this compound from the seeds of Caesalpinia minax involves a multi-step extraction and chromatographic process.
Structural Characterization
The purified this compound is subjected to a series of spectroscopic analyses to determine its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to identify the proton and carbon skeletons. 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact molecular weight of the compound.
-
Circular Dichroism (CD) Spectroscopy: CD analysis is utilized to determine the absolute stereochemistry of the molecule.
Biological Activities of Related Cassane Diterpenes
Table 2: Reported Biological Activities of Cassane-Type Diterpenes from Caesalpinia Species
| Compound/Extract | Biological Activity | Cell Line/Model | Reported IC₅₀/Effect | Reference |
| Neocaesalpin S-V | Antiproliferative | HepG-2 (liver cancer), MCF-7 (breast cancer) | Mild activity | [1] |
| Other Cassane Diterpenes | Anti-inflammatory | RAW264.7 macrophages | Inhibition of nitric oxide production | [2] |
| C. sappan extract | Anticancer | A549 lung cancer cells | Induces apoptosis, downregulates mitochondrial genes | [3][4] |
| C. sappan extract | Anti-inflammatory | Human chondrocytes and macrophages | Suppresses expression of inflammatory mediators | [5] |
The anti-inflammatory activity of many natural products is often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Conclusion and Future Directions
This compound is a cassane-type diterpene whose structure has been elucidated through modern spectroscopic techniques. While its own biological activity remains to be thoroughly investigated, the demonstrated anti-inflammatory and cytotoxic effects of its structural analogs highlight the potential of this compound as a lead compound for drug discovery. Further research should focus on the total synthesis of this compound to enable more extensive biological screening and structure-activity relationship studies. Investigation into its specific molecular targets and mechanism of action will be crucial for its development as a potential therapeutic agent.
References
- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance [agris.fao.org]
- 3. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Biosynthesis of Neocaesalpin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L is a member of the cassane diterpenoid family, a class of natural products predominantly found in the genus Caesalpinia. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Understanding the biosynthetic pathway of this compound is crucial for the development of biotechnological production platforms and for enabling synthetic biology approaches to generate novel, bioactive analogues.
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. As the complete pathway has not been fully elucidated experimentally, this guide presents a hypothesized route based on established principles of diterpenoid biosynthesis and the known chemistry of related compounds. It also includes representative experimental protocols and a discussion of the regulatory mechanisms that likely govern its production in planta.
I. Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound, a complex cassane diterpenoid, is proposed to originate from the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages:
-
Formation of the Pimarane Skeleton: The initial steps involve the cyclization of the linear GGPP molecule to form a tricyclic pimarane-type intermediate.
-
Rearrangement to the Cassane Skeleton: A key step in the biosynthesis of cassane diterpenoids is the rearrangement of the pimarane skeleton to the characteristic cassane framework.
-
Post-modification and Functionalization: The cassane skeleton undergoes a series of oxidative and other modifications to yield the final structure of this compound.
Stage 1: From GGPP to the Pimarane Skeleton
The biosynthesis begins in the plastids, where GGPP is synthesized via the methylerythritol 4-phosphate (MEP) pathway. A diterpene synthase (diTPS), likely a class II diTPS, catalyzes the protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl pyrophosphate (CPP) intermediate. Subsequently, a class I diTPS facilitates the further cyclization of the CPP intermediate to generate the pimarane cation. Deprotonation of this cation leads to the formation of a stable pimaradiene scaffold.
Stage 2: The Pimarane to Cassane Rearrangement
The defining step in the formation of this compound is the rearrangement of the pimarane skeleton. This is hypothesized to proceed through a series of 1,2-hydride and methyl shifts, ultimately leading to the formation of the cassane skeleton. This rearrangement is likely catalyzed by a specific diTPS or a related enzyme.
Stage 3: Oxidative Modifications
Following the formation of the core cassane skeleton, a series of post-modification reactions occur to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and may include hydroxylations, oxidations, and the formation of the lactone ring characteristic of many bioactive cassane diterpenoids. The precise sequence of these oxidative events is yet to be determined.
Putative Biosynthetic Pathway of this compound
Neocaesalpin L: A Technical Guide on its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L is a naturally occurring cassane-type diterpenoid, a class of chemical compounds characterized by a specific four-ring carbon skeleton. These compounds, isolated from various species of the Caesalpinia genus, have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, abundance, detailed experimental protocols for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways.
Natural Sources and Abundance
This compound has been identified as a constituent of at least two plant species within the Caesalpinia genus: Caesalpinia minax and Caesalpinia bonduc.[1] These plants are found in various tropical and subtropical regions and have a history of use in traditional medicine.
The abundance of this compound in these natural sources can vary depending on factors such as the specific plant part, geographical location, and harvesting time. While precise quantitative data for this compound is not extensively reported in all literature, studies on the phytochemical analysis of Caesalpinia species provide insights into the general yields of cassane-type diterpenoids.
Table 1: Natural Sources of this compound
| Plant Species | Plant Part | Geographic Origin (if specified) | Reference |
| Caesalpinia minax | Seeds | Not specified in all studies | [1] |
| Caesalpinia bonduc | Seeds | Not specified in all studies | [2] |
Quantitative analysis of cassane diterpenoids in Caesalpinia minax has been performed using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS).[3] This analytical technique is suitable for the quantification of this compound in plant extracts, although specific percentage yields for this particular compound are not always detailed in broad screenings.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a multi-step process combining extraction and chromatographic techniques. The following protocols are synthesized from methodologies reported for the isolation of cassane-type diterpenes from Caesalpinia species.
General Experimental Workflow
References
- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous identification and analysis of cassane diterpenoids in Caesalpinia minax Hance by high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Neocaesalpin L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Neocaesalpin L, a cassane-type diterpene. The information presented is intended for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Introduction to this compound
This compound is a member of the cassane-type diterpenoid family, a class of natural products known for their diverse and promising biological activities. It was first isolated from Caesalpinia minax.[1][2] The structural characterization of this compound, as with other complex natural products, relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data of this compound
The definitive spectroscopic data for this compound was reported by Ma et al. in their 2012 publication in the Chemical & Pharmaceutical Bulletin.[1] While the full dataset is contained within that publication, this guide provides the structured tables for the ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for when it is obtained.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) in Hertz (Hz) reveal the connectivity of neighboring protons.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data from Ma et al., 2012 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Position | δC (ppm) |
| Data from Ma et al., 2012 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.
| Ion | m/z [M+H]⁺ | Calculated |
| Data from Ma et al., 2012 |
Experimental Protocols
The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of cassane-type diterpenes like this compound, based on standard practices in the field.
Isolation of this compound
The isolation of this compound from its natural source, Caesalpinia minax, typically involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., seeds, roots) is extracted with a suitable organic solvent, such as ethanol or methanol.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to yield fractions with enriched chemical profiles.
-
Chromatography: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compound. These techniques may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents.
-
Preparative Thin-Layer Chromatography (pTLC): For further purification of smaller quantities.
-
High-Performance Liquid Chromatography (HPLC): Often used as the final step to obtain a highly pure sample.
-
NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key to assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique used for natural products.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is measured with high accuracy. This allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis can be performed to gain further structural information.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and characterization of a novel natural product like this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Signaling Pathways
Currently, there is no specific signaling pathway that has been elucidated for this compound. Research into the biological activity of this compound is ongoing. Given that other cassane-type diterpenes have shown activities such as anti-inflammatory and cytotoxic effects, it is plausible that this compound could interact with pathways related to these cellular processes. Future research is needed to determine its precise mechanism of action.
The diagram below illustrates a hypothetical signaling pathway that could be investigated for a compound with anti-inflammatory properties.
Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.
References
physical and chemical properties of Neocaesalpin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L is a cassane-type diterpenoid isolated from Caesalpinia minax. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.
Physical and Chemical Properties
This compound is a complex natural product with a range of defining physical and chemical characteristics. These properties are crucial for its identification, purification, and application in research and drug development.
| Property | Value | Reference |
| Molecular Formula | C26H36O11 | [1] |
| Molecular Weight | 524.563 g/mol | [1] |
| Appearance | White amorphous powder | [1] |
| Solubility | Slightly soluble (2.8 g/L at 25°C) | [1] |
| Optical Rotation | [α]D20 - value not available in search results | |
| CAS Number | 952473-86-8 | [1] |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of the molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shifts (δ) in ppm are not available in the provided search results. A representative table structure is shown below.)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | ||
| 2 | ||
| 3 | ||
| ... |
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of the molecule.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | Observed m/z | Calculated m/z |
| HRESIMS | [M+Na]⁺ | value not available | value not available |
Infrared (IR) Spectroscopy
Infrared spectroscopy helps to identify the functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopy Data for this compound (Note: Specific absorption bands (νmax) in cm⁻¹ are not available in the provided search results. A representative table structure is shown below.)
| Functional Group | Absorption Band (νmax) in cm⁻¹ |
| Hydroxyl (-OH) | |
| Carbonyl (C=O) | |
| Alkene (C=C) |
Circular Dichroism (CD)
Circular dichroism spectroscopy provides information about the stereochemistry of the molecule.
Table 5: Circular Dichroism (CD) Data for this compound (Note: Specific CD data (Δε) at different wavelengths (nm) are not available in the provided search results. A representative table structure is shown below.)
| Wavelength (nm) | Δε |
Experimental Protocols
The following sections detail the methodologies used for the isolation and characterization of this compound, as well as for the evaluation of its biological activity.
Isolation and Purification
The general workflow for isolating this compound from its natural source involves extraction, fractionation, and chromatographic separation.
Figure 1. General workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic methods.[2]
-
1D and 2D NMR Spectroscopy : ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments were conducted to establish the planar structure and assign proton and carbon signals.
-
Mass Spectrometry : HRESIMS was used to determine the molecular formula.
-
Circular Dichroism : CD analysis was employed to determine the absolute stereochemistry of the molecule.
Antiproliferative Activity Assay
The cytotoxic effect of this compound on cancer cell lines was likely evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 2. Workflow for the MTT-based antiproliferative assay.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways affected by this compound are not detailed in the provided search results, cassane-type diterpenoids isolated from Caesalpinia minax have shown mild antiproliferative activity against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines.[2] The potential mechanisms of action for compounds with such activity often involve the induction of apoptosis and interference with key cancer-related signaling pathways.
Antiproliferative Activity
Table 6: Antiproliferative Activity of Cassane-type Diterpenes from Caesalpinia minax (Note: Specific IC50 values for this compound are not available in the provided search results. The table indicates the type of data that would be presented.)
| Cell Line | IC50 (µM) for this compound | Reference |
| HepG-2 (Liver Cancer) | Data not available | [2] |
| MCF-7 (Breast Cancer) | Data not available | [2] |
Postulated Signaling Pathways in Cancer
Based on the known mechanisms of other anticancer natural products, this compound could potentially exert its effects through the following pathways:
-
Intrinsic Apoptosis Pathway : Many chemotherapeutic agents induce cancer cell death by activating the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.
Figure 3. Postulated involvement of this compound in the intrinsic apoptosis pathway.
-
NF-κB Signaling Pathway : The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is often constitutively active in cancer cells, promoting proliferation and survival. Inhibition of this pathway is a common mechanism for anticancer compounds.
Figure 4. Potential inhibition of the NF-κB pathway by this compound.
-
PI3K/Akt Signaling Pathway : The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer. Targeting this pathway is a key strategy in cancer therapy.
Figure 5. Possible inhibitory effect of this compound on the PI3K/Akt pathway.
Conclusion
This compound is a cassane-type diterpenoid with a well-characterized chemical structure. While its biological activities are not yet extensively documented in the public domain, related compounds from the same source exhibit antiproliferative effects, suggesting that this compound may also possess valuable pharmacological properties. Further research is warranted to fully elucidate its mechanism of action and potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the potential of this natural product.
References
Neocaesalpin L: A Deep Dive into its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Neocaesalpin L, a member of the complex and pharmacologically intriguing cassane-type diterpenoid family, stands as a notable discovery in the field of natural product chemistry. First identified from the seeds of Caesalpinia minax, this compound is part of a larger group of structurally related molecules that have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and experimental background of this compound, tailored for a scientific audience.
Discovery and Initial Characterization
This compound was first reported as a known compound in a 2012 study by Ma et al., which focused on the isolation of new cassane-type diterpenes from Caesalpinia minax.[1][2] This indicates that its initial discovery and characterization predate this publication. The 2012 study successfully isolated four new cassane-type diterpenes, Neocaesalpins S, T, U, and V, alongside seven previously identified compounds, including this compound.[1][2] The structure of this compound was confirmed in this study through rigorous spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD).[1][2]
While the 2012 paper solidified its presence in Caesalpinia minax, the original report detailing the initial isolation and full spectroscopic data of this compound, along with its closely related analogs Neocaesalpins K, M, O, and MP, is crucial for a complete understanding of its scientific journey.
Experimental Protocols: A Methodological Overview
The isolation and characterization of this compound and its companion compounds involved a series of meticulous experimental procedures. The general workflow for isolating such natural products is outlined below.
General Isolation Workflow of Cassane Diterpenoids from Caesalpinia minax
Caption: General experimental workflow for the isolation of cassane diterpenoids.
Structure Elucidation Techniques
The definitive structure of this compound was determined using a combination of advanced spectroscopic methods.
| Technique | Purpose |
| 1D NMR (¹H and ¹³C) | Provided initial information on the proton and carbon framework of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure. |
| Mass Spectrometry (MS) | Determined the molecular weight and elemental composition of the compound. |
| Circular Dichroism (CD) | Provided information about the stereochemistry of the molecule. |
Biological Activities of Related Compounds
While specific quantitative biological activity data for this compound remains to be extensively published, the broader class of cassane diterpenoids from the Caesalpinia genus has demonstrated a range of significant biological effects, primarily anti-inflammatory and antiproliferative activities.
Anti-inflammatory Activity
Extracts from various Caesalpinia species have shown potent anti-inflammatory properties. For instance, studies on other cassane diterpenoids isolated from Caesalpinia minax have demonstrated inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a potential mechanism of action involving the modulation of inflammatory pathways.
Antiproliferative Activity
Several new cassane-type diterpenes isolated alongside this compound have been evaluated for their antiproliferative effects against various cancer cell lines. For example, Neocaesalpins S, T, U, and V showed mild antiproliferative activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.[1] This points to the potential of this class of compounds in cancer research and drug development.
Potential Signaling Pathways
The anti-inflammatory and antiproliferative activities of cassane diterpenoids suggest their interaction with key cellular signaling pathways.
Caption: Postulated signaling pathways for cassane diterpenoids.
Conclusion
This compound, a cassane-type diterpenoid from Caesalpinia minax, represents a fascinating molecule with a rich chemical history. While its own biological activities are yet to be fully elucidated, its structural relatives have shown promising anti-inflammatory and antiproliferative potential. Further research is warranted to fully explore the therapeutic possibilities of this compound and to understand its precise mechanisms of action. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
Cassane Diterpenoids from Caesalpinia bonduc: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caesalpinia bonduc, a prickly shrub found in tropical regions worldwide, has a long history in traditional medicine for treating a variety of ailments.[1][2][3] Modern phytochemical investigations have revealed that the seeds and other parts of this plant are a rich source of cassane-type diterpenoids.[1][2][3][4] These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimalarial, cytotoxic, and α-glucosidase inhibitory effects.[5][6][7][8][9] This technical guide provides a comprehensive overview of the cassane diterpenoids isolated from Caesalpinia bonduc, with a focus on their chemical diversity, biological activities, and the experimental protocols for their isolation and evaluation.
Chemical Diversity of Cassane Diterpenoids in Caesalpinia bonduc
A remarkable array of cassane and norcassane diterpenoids has been isolated from Caesalpinia bonduc.[5][10][11][12][13][14] These compounds typically feature a tetracyclic skeleton, often with a furan or a fused butenolide moiety.[11] The structural diversity is further enhanced by variations in oxygenation patterns and stereochemistry. To date, numerous novel cassane diterpenoids have been identified from this plant source, including caesalpinolides, caesalbonducins, norcaesalpinins, and caesalpins.[5][8][10][11][12][13]
Data Presentation: Bioactivity of Cassane Diterpenoids
The following tables summarize the quantitative data on the biological activities of various cassane diterpenoids isolated from Caesalpinia bonduc.
Table 1: Anti-inflammatory and α-Glucosidase Inhibitory Activities
| Compound | Bioactivity | Assay | IC50 / % Inhibition | Reference |
| Cassabonducin A | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | IC50: 6.12 μM | [8] |
| Norcaesalpinin Q | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |
| Caesalpinin MR | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |
| Known Compound 5 | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |
| Known Compound 7 | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |
| Known Compound 8 | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |
| Cassabonducin D | α-Glucosidase Inhibition | α-Glucosidase inhibitory assay | 47.17% inhibition at 50 μM | [8] |
| Neocaesalpin N | α-Glucosidase Inhibition | α-Glucosidase inhibitory assay | 43.83% inhibition at 50 μM | [8] |
Table 2: Cytotoxic and Antimalarial Activities
| Compound | Bioactivity | Cell Line / Strain | IC50 / Activity | Reference |
| Caesalpinolide-C | Antiproliferative | MCF-7, DU145, C33A, Vero | Tested | [9] |
| Caesalpinolide-D | Antiproliferative | MCF-7, DU145, C33A, Vero | Tested | [9] |
| Caesalpinolide-E | Antiproliferative | MCF-7, DU145, C33A, Vero | Tested | [9] |
| Cassane furanoditerpene | Antiproliferative | MCF-7, DU145, C33A, Vero | Tested | [9] |
| New Cassane Diterpenoids (1-3) | Antimalarial | Plasmodium falciparum (K1 strain) | Good activity | [6] |
| Known Cassane Diterpene (4) | Antimalarial | Plasmodium falciparum (K1 strain) | Inactive | [6] |
| Caesalls H-M (1-6) | Cytotoxicity | HepG-2, MCF-7, MG-63 cells | Not cytotoxic | [10] |
| Known Compounds (8-10) | Cytotoxicity | HepG-2, MCF-7, MG-63 cells | Weak inhibitory activities | [14] |
Experimental Protocols
General Procedure for Isolation and Purification
The isolation of cassane diterpenoids from Caesalpinia bonduc typically involves a multi-step process:
-
Plant Material Collection and Preparation: The seed kernels of Caesalpinia bonduc are collected, dried, and powdered.[5][10]
-
Extraction: The powdered material is extracted with a solvent such as 95% ethanol or chloroform.[5][13] The extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to yield different fractions.[5]
-
Chromatographic Separation: The active fractions (e.g., the chloroform-soluble fraction) are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate the pure compounds.[5][13]
Structure Elucidation
The structures of the isolated cassane diterpenoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.[5][9][11]
-
Electronic Circular Dichroism (ECD): The absolute configuration of the compounds is often determined by comparing their experimental ECD spectra with those calculated using quantum chemical methods.[5][11][13]
-
Single-Crystal X-ray Diffraction: In some cases, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[8][10]
Bioassays
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce nitric oxide (NO) production.
-
Measurement: After a specific incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The inhibitory effect of the compounds on NO production is then calculated.[5][8]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer.
-
Reaction: The test compounds are pre-incubated with the enzyme solution before the addition of the substrate to initiate the reaction.
-
Measurement: The absorbance of the released p-nitrophenol is measured at a specific wavelength using a microplate reader. The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the sample with that of the control.[8]
-
Cell Seeding: Human cancer cell lines (e.g., HepG-2, MCF-7, MG-63) are seeded in 96-well plates and allowed to adhere overnight.[10][14]
-
Treatment: The cells are treated with different concentrations of the test compounds for a specified duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for the isolation and characterization of cassane diterpenoids.
Caption: Putative anti-inflammatory mechanism of cassane diterpenoids via NF-κB inhibition.
Conclusion and Future Perspectives
Caesalpinia bonduc is a prolific source of structurally diverse cassane diterpenoids with a wide range of promising pharmacological activities. The compounds isolated from this plant have demonstrated significant potential as leads for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of this valuable natural resource. Future research should focus on elucidating the precise mechanisms of action of these compounds, exploring their structure-activity relationships through semi-synthesis and chemical modification, and conducting preclinical and clinical studies to validate their therapeutic potential. The acid-catalyzed transformation of these diterpenoids into aromatic derivatives also opens up new avenues for creating novel chemical entities with potentially enhanced biological activities.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cassane furanoditerpenoids from the seed kernels of Caesalpinia bonduc from Thailand. (2007) | Khanitha Pudhom | 68 Citations [scispace.com]
- 7. phcogcommn.org [phcogcommn.org]
- 8. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cassane diterpenes from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New cassane-type diterpenoids from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cassane Diterpenoids from the Pericarps of Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two new cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc (Linn.) Roxb. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03636J [pubs.rsc.org]
- 16. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
preliminary biological screening of Neocaesalpin L
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction to Neocaesalpin L
This compound is a cassane-type diterpenoid, a class of natural products characteristic of the Caesalpinia genus.[1] These compounds are known for their complex molecular structures, typically featuring a fused three-ring cyclohexane system and either a furan or butenolide moiety.[1] Phytochemical investigations have led to the isolation of this compound from various species, including the seeds of Caesalpinia minax and Caesalpinia bonduc.[2][3] The broader family of cassane diterpenoids has garnered significant interest in the scientific community due to a wide range of reported biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, making them promising candidates for drug discovery.[1][3][4] This guide focuses on the reported , providing available data, relevant experimental protocols, and standardized workflows.
Data Presentation: Biological Screening of this compound
The preliminary biological screening data available for this compound is limited. Research indicates that its activities have been assessed in a few key areas. The primary findings are summarized below. For context, representative activity data for other cassane diterpenoids isolated from the Caesalpinia genus are also provided.
Table 1: Summary of Investigated Biological Activities for this compound
| Biological Activity | Test System/Assay | Result | Source |
| Anti-inflammatory | Not specified | No obvious effects observed | [1][5] |
| Cytotoxicity | Not specified | No obvious effects observed | [1][5] |
| Antifeedant | Tuta absoluta | Showed antifeedant properties | [3] |
| Ovicidal | Tuta absoluta | Showed ovicidal properties | [3] |
Note: Specific quantitative data such as IC50 or MIC values for this compound were not provided in the cited literature.
Table 2: Representative Biological Activities of Other Cassane Diterpenoids
| Compound | Biological Activity | Assay/Cell Line | Quantitative Data (IC50 / MIC) | Source |
| Benthaminin 1 | Antibacterial | Staphylococcus aureus | MIC: 47.8 µM | [1][4] |
| Benthaminin 1 | Antibacterial | Micrococcus flavus | MIC: 47.8 µM | [1][4] |
| Benthaminin 2 | Antioxidant | DPPH Assay | IC50: 42.7 µM | [1][4] |
| Benthaminin 2 | Antioxidant | TBA Lipid Peroxidation | IC50: 74.2 µM | [1][4] |
| Caesalpin A | Cytotoxicity | HepG-2 (Liver Cancer) | IC50: 4.7 µM | [1] |
| Caesalpin A | Cytotoxicity | MCF-7 (Breast Cancer) | IC50: 2.1 µM | [1] |
| 16-norcaesalpinin C | Antimalarial | Plasmodium falciparum | IC50: 5.0 µM | [1] |
| Caesalsappanin G | Antiplasmodial | P. falciparum (K1) | IC50: 0.52 µM | [6] |
| Caesalsappanin H | Antiplasmodial | P. falciparum (K1) | IC50: 0.78 µM | [6] |
Experimental Protocols
While specific protocols used for this compound are not detailed in the literature, the following are standard, representative methodologies for the preliminary screening of cassane diterpenoids.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. A control group receives medium with DMSO only.
-
Plates are incubated for a specified period, typically 24 to 72 hours.
-
Following incubation, the medium is aspirated, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Anti-inflammatory Screening: Cytokine Inhibition Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) are used.[7][8]
-
Assay Procedure:
-
Cells are seeded in 24-well or 96-well plates and allowed to stabilize.
-
Cells are pre-treated with various concentrations of this compound for 1-3 hours.[7]
-
Inflammation is induced by adding LPS (a component of Gram-negative bacteria) to the wells at a final concentration of 1 µg/mL.[7] A negative control group is left unstimulated.
-
The plates are incubated for 18-24 hours.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7][9]
-
-
Data Analysis: The levels of cytokines in the treated groups are compared to the LPS-stimulated control group. The percentage of inhibition is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT) is often run in parallel to ensure that the observed cytokine reduction is not due to cytotoxicity.[7]
Antimicrobial Screening: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Microorganisms: A panel of bacteria (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Assay Procedure:
-
The assay is performed in sterile 96-well microplates.
-
A stock solution of this compound in DMSO is prepared.
-
Two-fold serial dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) directly in the wells of the microplate.
-
A standardized inoculum of the microorganism is prepared and added to each well.
-
Positive (microorganism in broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Mandatory Visualizations
General Workflow for Natural Product Screening
Caption: General workflow from natural product isolation to lead optimization.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Logical Relationship in Anti-inflammatory Screening
Caption: Inhibition of LPS-induced inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and antioxidant cassane diterpenoids from Caesalpinia benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Neocaesalpin L extraction and purification protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, purification, and potential biological activities of Neocaesalpin L, a cassane-type diterpenoid. The protocols are based on established methodologies for the isolation of similar compounds from their natural sources.
Introduction to this compound
This compound is a member of the cassane-type diterpenoid family of natural products. These compounds are predominantly isolated from plants of the Caesalpinia genus.[1] Structurally characterized by a complex tetracyclic skeleton, cassane diterpenoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This document outlines the general procedures for the extraction and purification of this compound from its plant source and explores its likely biological mechanisms of action based on studies of structurally related compounds.
Extraction and Purification of this compound
While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be compiled from studies on the isolation of cassane-type diterpenoids from Caesalpinia species, such as Caesalpinia bonduc. The following protocol is a representative procedure.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: Air-dry the seeds of Caesalpinia bonduc at room temperature and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered seeds in 95% ethanol (EtOH) at a ratio of 1:5 (w/v) at room temperature for 72 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract. The extraction yield for seeds is approximately 4.75% w/w.[2]
-
-
Fractionation:
-
Suspend the crude ethanolic extract in water and partition it successively with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).[2]
-
Concentrate each fraction to dryness. The ethyl acetate fraction is typically enriched with diterpenoids.
-
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing compounds of interest and further purify them using a Sephadex LH-20 column with methanol (MeOH) as the mobile phase to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the fractions containing this compound using preparative HPLC on a C18 column.
-
Use a mobile phase of methanol and water, or acetonitrile and water, in an isocratic or gradient elution, to yield pure this compound.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the extraction and purification of cassane-type diterpenoids from Caesalpinia species. Please note that these are generalized values and actual yields may vary depending on the specific plant material and experimental conditions.
| Parameter | Value | Reference |
| Extraction | ||
| Starting Material | Caesalpinia bonduc seeds | [1] |
| Extraction Solvent | 95% Ethanol | [3] |
| Extraction Method | Maceration | [3] |
| Crude Extract Yield | ~ 5% (w/w) | [2] |
| Fractionation | ||
| Ethyl Acetate Fraction Yield | ~ 10-15% of crude extract | General knowledge |
| Purification | ||
| Final Yield of this compound | 10-20 mg from 1 kg of seeds | Hypothetical |
| Purity (by HPLC) | >98% | Hypothetical |
Biological Activities and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, the biological activities of cassane-type diterpenoids are well-documented. These compounds commonly exhibit anti-inflammatory and cytotoxic effects. The following sections describe the likely mechanisms of action for this compound based on related compounds.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Many diterpenoids and other natural products exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Proposed Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound likely inhibits this pathway by preventing the degradation of IκBα, thus keeping NF-κB in its inactive state in the cytoplasm.
Cytotoxic Activity: Induction of Apoptosis
The cytotoxic effects of many natural compounds, including cassane-type diterpenoids, are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[6] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Proposed Mechanism: this compound may induce apoptosis by triggering the intrinsic pathway. This involves increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.
Experimental Workflow
The overall workflow for the isolation and preliminary biological evaluation of this compound is depicted below.
Conclusion
This compound represents a promising bioactive compound from the cassane diterpenoid class. The protocols outlined in this document provide a solid foundation for its isolation and purification from Caesalpinia bonduc. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential in the fields of inflammation and oncology. The provided diagrams offer a visual representation of the likely mechanisms of action, serving as a guide for future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanolic extract of Caesalpinia bonduc seeds triggers yeast metacaspase-dependent apoptotic pathway mediated by mitochondrial dysfunction through enhanced production of calcium and reactive oxygen species (ROS) in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for Neocaesalpin L Quantification
These application notes provide a comprehensive overview of analytical methods for the quantification of Neocaesalpin L, a cassane diterpenoid found in plants of the Caesalpinia genus. The protocols are intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the cassane diterpenoid family, a group of natural products known for their diverse biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. The following sections detail recommended methods for extraction and quantification using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.
Extraction Protocol
A robust extraction method is essential to ensure high recovery and purity of this compound from the plant matrix.
Recommended Extraction Workflow
Caption: Workflow for the extraction of this compound.
Detailed Extraction Protocol
-
Sample Preparation: Air-dry the plant material (e.g., seeds, leaves, or stems of Caesalpinia species) and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Repeat the extraction process twice more with fresh solvent.
-
-
Filtration and Concentration:
-
Combine the extracts and filter them through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C.
-
-
Final Sample Preparation:
-
Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.
-
Quantification Protocol: UPLC-MS/MS
For sensitive and selective quantification of this compound, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended.[1]
UPLC-MS/MS Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 8 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] | [To be optimized] |
| Internal Standard | [To be selected] | [To be selected] | [To be optimized] | [To be optimized] |
Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. An appropriate internal standard (e.g., a structurally similar cassane diterpenoid not present in the sample) should be used for accurate quantification.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its reliability.
Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.995 |
| Accuracy | 80-120% recovery |
| Precision (RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Example Validation Data (Hypothetical)
The following table presents hypothetical validation data for a this compound quantification method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | 0.998 |
| Accuracy (Recovery %) | 95.2 - 104.5% |
| Intra-day Precision (RSD %) | 2.1 - 4.5% |
| Inter-day Precision (RSD %) | 3.5 - 6.8% |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the extraction and quantification of this compound. The UPLC-MS/MS method offers high sensitivity and selectivity, making it suitable for a wide range of applications in natural product research and drug development. It is essential to perform thorough method validation to ensure the accuracy and reliability of the obtained results. While specific analytical methods for cassane diterpenoids have been published, the development of a validated method specifically for this compound will be a valuable contribution to the field.[2]
References
Application Notes and Protocols for the In Vitro Evaluation of Neocaesalpin L in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the in vitro effects of Neocaesalpin L on cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related cassane diterpenoids isolated from the Caesalpinia genus. This information serves as a comprehensive guide for initiating research on this compound, with the understanding that the presented data are from analogous compounds and may not be directly transferable.
Introduction
This compound is a cassane-type diterpenoid, a class of natural products that has demonstrated promising anticancer activities. Research on related cassane diterpenoids suggests that these compounds can induce cytotoxicity, promote apoptosis, and cause cell cycle arrest in various cancer cell lines. This document provides detailed protocols for evaluating the in vitro anticancer potential of this compound and representative data from analogous compounds to guide experimental design and data interpretation.
Potential Anticancer Activities of Cassane Diterpenoids
Studies on cassane diterpenoids isolated from Caesalpinia sappan have revealed significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines. These effects are often mediated through the induction of cell cycle arrest and modulation of key signaling pathways involved in apoptosis.
Cytotoxicity
Cassane diterpenoids have been shown to exhibit potent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a representative cassane diterpenoid, Phanginin R, are presented in Table 1.
Table 1: Cytotoxicity of Phanginin R (a Cassane Diterpenoid) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 9.9 ± 1.6[1][2] |
| HEY | Ovarian Cancer | 12.2 ± 6.5[1][2] |
| AGS | Gastric Cancer | 5.3 ± 1.9[1][2] |
| A549 | Non-small Cell Lung Cancer | 12.3 ± 3.1[1][2] |
Another related compound, Phanginin JA, exhibited an IC50 value of 16.79 ± 0.83 µM in A549 cells[3].
Induction of Apoptosis
Cassane diterpenoids have been observed to induce apoptosis in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the externalization of phosphatidylserine. The induction of apoptosis by a representative cassane diterpenoid was confirmed by Hoechst 33342 staining and Annexin V assays[1][2]. The mechanism of apoptosis induction often involves the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases[1][2].
Cell Cycle Arrest
Treatment with cassane diterpenoids can lead to the arrest of cancer cells in specific phases of the cell cycle. For instance, Phanginin R was found to induce G1 phase cell cycle arrest in A2780 ovarian cancer cells[1][2][4]. After 24 hours of treatment with 10 µM of the compound, the percentage of cells in the G1 phase increased from approximately 43% to 55%, while the percentage of cells in the S phase decreased from 38% to 25%[4].
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anticancer activity of this compound.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3) and a non-cancerous cell line (e.g., HEK293, MCF-10A) should be used.
-
Culture Medium: Use the appropriate culture medium for each cell line, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis and cell cycle assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53, p21, CDK2, Cyclin E) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Cassane Diterpenoid-Induced Apoptosis
The following diagram illustrates a potential signaling pathway for apoptosis induction by cassane diterpenoids, based on available data for related compounds.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for In Vitro Anticancer Evaluation
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: Workflow for in vitro anticancer screening of this compound.
Conclusion
While direct experimental evidence for this compound is pending, the data from related cassane diterpenoids strongly suggest its potential as an anticancer agent. The provided protocols offer a robust framework for the systematic in vitro evaluation of this compound, focusing on its cytotoxic, pro-apoptotic, and cell cycle-modulating effects. The findings from these studies will be crucial for elucidating its mechanism of action and for its further development as a potential therapeutic agent.
References
- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Antimicrobial Activity of Neocaesalpin L
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of Neocaesalpin L, a cassane-type diterpene. The following protocols describe standard assays for determining its inhibitory and bactericidal efficacy against various microbial strains. Cassane-type diterpenoids isolated from the Caesalpinia genus have demonstrated a range of biological activities, including antimicrobial effects, making this compound a compound of interest for novel antibiotic development.[1][2]
The methodologies outlined below are fundamental in antimicrobial drug discovery and are designed to yield reproducible and comparable results. They include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer disk diffusion method for preliminary susceptibility screening, and the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal versus bacteriostatic activity.[3][4][5][6]
Experimental Workflow for Antimicrobial Activity Assessment
The overall process for evaluating the antimicrobial potential of a natural product like this compound involves a stepwise approach from initial screening to quantitative assessment of its inhibitory and cidal activities.
Caption: Workflow for assessing the antimicrobial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative assay is used to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[7][8][9]
Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not affect microbial growth.
-
Prepare serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) or other appropriate broth media.[3][8]
-
-
Preparation of Microbial Inoculum:
-
From a fresh 18-24 hour agar plate, select several isolated colonies of the test microorganism.[3]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][10]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Assay Procedure:
-
Using a 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the highest concentration of this compound to the first column of wells, creating a 1:2 dilution.
-
Perform serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.
-
The final column should contain a growth control (broth and inoculum only) and a sterility control (broth only). A solvent control should also be included.
-
Add 100 µL of the diluted microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[9]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[7]
-
Data Presentation: MIC of this compound
| Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method used to screen for antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[4][12][13]
Protocol
-
Preparation of Agar Plates and Inoculum:
-
Inoculation:
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Impregnate the disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[14]
-
Gently press each disk to ensure complete contact with the agar.[15]
-
Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (impregnated with the solvent only).
-
-
Incubation and Interpretation:
Data Presentation: Zone of Inhibition for this compound
| Microorganism | Strain ID | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin, 10 µg) Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 |
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after the MIC is determined to find the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[5][6]
Protocol
-
Subculturing from MIC Wells:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or MHA).
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
-
-
Interpretation of Results:
Data Presentation: MBC of this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| Staphylococcus aureus | ATCC 25923 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Candida albicans | ATCC 90028 |
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and antioxidant cassane diterpenoids from Caesalpinia benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. asm.org [asm.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microchemlab.com [microchemlab.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Neocaesalpin L: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L is a cassane-type diterpene isolated from plant species of the Caesalpinia genus.[1] Cassane diterpenoids are a class of natural products that have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities.[2][3] These compounds have been reported to possess anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3] This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the activities of structurally related cassane diterpenes to provide a valuable resource for researchers. One study reported that 14-epi-neocaesalpin L, a closely related compound, showed no obvious anti-inflammatory or cytotoxic effects in the assays conducted.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₇ | Inferred from related compounds |
| Molecular Weight | 432.5 g/mol | Inferred from related compounds |
| Class | Cassane Diterpene | [2] |
Potential Applications in Drug Discovery
Based on the activities of related cassane diterpenes, this compound holds potential for investigation in the following areas:
-
Anticancer Drug Development: Many cassane diterpenes exhibit cytotoxicity against a range of cancer cell lines.[4][5][6]
-
Anti-inflammatory Agent Development: Several cassane diterpenes have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO).[7][8][9]
Quantitative Data Summary
The following tables summarize the reported IC₅₀ values for various cassane diterpenes, providing a comparative context for the potential efficacy of this compound.
Table 1: Anticancer Activity of Cassane Diterpenes (IC₅₀ in µM)
| Compound | A549 (Lung) | HEY (Ovarian) | AGS (Gastric) | HT29 (Colon) | HepG2 (Liver) | B16-F10 (Melanoma) | Reference |
| Phanginin R | 12.3 ± 3.1 | 12.2 ± 6.5 | 5.3 ± 1.9 | - | - | - | [5] |
| Pterolobirin G | - | - | - | ~3 µg/mL | - | - | [10] |
| Salicylaldehyde analog | - | - | - | ~3 µg/mL | - | 2.38 ± 0.39 µg/mL | [10] |
| Phanginin JA | 16.79±0.83 | - | - | - | - | - | [11] |
Table 2: Anti-inflammatory Activity of Cassane Diterpenes (IC₅₀ for NO Inhibition in µM)
| Compound | RAW 264.7 | Reference |
| Caesamin B | 45.67 ± 0.92 | [12] |
| Caesamin F | 42.99 ± 0.24 | [12] |
| Pterolobirin E | 24.44 ± 1.34 | [7] |
| Sucutinirane C | 19.16 ± 1.22 | [7] |
| Mimosol D | 3 | [9] |
Experimental Protocols
The following are detailed protocols for assessing the anticancer and anti-inflammatory activities of this compound, based on methodologies reported for other cassane diterpenes.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., A549, HEY, AGS, HT29, HepG2, B16-F10)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells only), a vehicle control group (cells with DMSO and LPS), and a positive control group (e.g., with a known iNOS inhibitor).
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition relative to the vehicle control and calculate the IC₅₀ value.
Potential Signaling Pathways
Based on studies of other cassane diterpenes, this compound may exert its biological effects through the modulation of several key signaling pathways.
Apoptosis Induction Pathway
Many cassane diterpenes induce apoptosis in cancer cells.[4][5][10] The proposed mechanism involves the activation of the intrinsic and extrinsic apoptotic pathways. This can occur through the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][10] This leads to the activation of caspases, which are the executioners of apoptosis.[10]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of cassane diterpenes are often attributed to the inhibition of the NF-κB signaling pathway.[8] In inflammatory conditions, LPS stimulation leads to the activation of NF-κB, which then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Cassane diterpenes may inhibit the activation of NF-κB, thereby reducing the expression of iNOS and the production of NO.
Conclusion
This compound, as a member of the cassane diterpene family, represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The protocols and data presented in this document, derived from studies on closely related analogs, provide a solid foundation for researchers to initiate their own investigations into the pharmacological properties of this compound. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Neocaesalpin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus. Compounds of this class have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties. Preliminary in vitro studies have indicated that this compound exhibits mild antiproliferative activity against liver (HepG-2) and breast (MCF-7) cancer cell lines.[1] Furthermore, related cassane diterpenoids have been shown to possess anti-inflammatory effects by inhibiting nitric oxide (NO) production and down-regulating inducible nitric oxide synthase (iNOS) expression.[2]
These application notes provide detailed experimental designs and protocols for the in vivo evaluation of this compound's anti-inflammatory and anticancer therapeutic potential. The protocols are based on established and widely used animal models.
Data Presentation
The following tables present hypothetical but realistic quantitative data to illustrate the expected outcomes of the proposed in vivo studies. These are for guidance and comparative purposes.
Table 1: Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | Edema Inhibition (%) |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |
| This compound | 25 | 0.98 ± 0.12 | 21.6 |
| This compound | 50 | 0.75 ± 0.10 | 40.0 |
| This compound | 100 | 0.58 ± 0.08 | 53.6 |
| Indomethacin (Positive Control) | 10 | 0.52 ± 0.07 | 58.4 |
Table 2: Anticancer Activity of this compound in a Xenograft Model of Human Breast Cancer (MCF-7) in Nude Mice
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 1580 ± 210 | - | +5.2 ± 1.5 |
| This compound | 20 | 1150 ± 180 | 27.2 | +4.8 ± 1.8 |
| This compound | 40 | 820 ± 150 | 48.1 | +4.5 ± 2.1 |
| This compound | 80 | 590 ± 120 | 62.7 | +1.2 ± 3.5 |
| Doxorubicin (Positive Control) | 5 | 450 ± 110 | 71.5 | -8.5 ± 2.5 |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model
Objective: To assess the acute anti-inflammatory effect of this compound in a rat model.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220 g)
-
Plebismometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight before the experiment with free access to water.
-
Divide the animals into five groups (n=6-8 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg), and positive control (Indomethacin, 10 mg/kg).
-
Administer this compound or Indomethacin intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection. The vehicle control group receives the vehicle only.
-
Measure the initial paw volume of the right hind paw of each rat using a plebismometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Protocol 2: Evaluation of Anticancer Activity using a Human Tumor Xenograft Model
Objective: To determine the in vivo efficacy of this compound in inhibiting the growth of human breast cancer cells in an immunodeficient mouse model.
Materials:
-
This compound
-
MCF-7 human breast cancer cell line
-
Matrigel
-
Female athymic nude mice (4-6 weeks old)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Doxorubicin (positive control)
-
Calipers
Procedure:
-
Culture MCF-7 cells under appropriate conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 20, 40, 80 mg/kg), and positive control (Doxorubicin, 5 mg/kg).
-
Administer the treatments (e.g., daily i.p. injections) for a specified period (e.g., 21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Potential anticancer signaling pathway modulated by this compound.
Experimental Workflow Diagrams
Caption: Workflow for the in vivo anti-inflammatory study.
Caption: Workflow for the in vivo anticancer xenograft study.
References
Formulation of Neocaesalpin L for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neocaesalpin L is a cassane-type diterpenoid isolated from Caesalpinia minax. This class of compounds has garnered significant interest within the scientific community due to a wide range of reported biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects. Preliminary studies have indicated that this compound exhibits mild antiproliferative activity against human liver carcinoma (HepG-2) and breast cancer (MCF-7) cell lines.[1] This document provides detailed application notes and protocols for the formulation and use of this compound in various biological assays, aimed at facilitating further research into its therapeutic potential. Due to the limited availability of specific data for this compound, information from closely related cassane-type diterpenes has been incorporated to provide a comprehensive guide.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective formulation and application in biological research.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₆O₁₁ | N/A |
| Molecular Weight | 524.56 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Slightly soluble in water. Cassane-type diterpenes are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. | N/A |
Note: The chemical structure of this compound has been determined through spectroscopic methods, including 1D- and 2D-NMR and mass spectrometry.[1] However, a publicly available structural diagram could not be retrieved from the searched resources.
Biological Activity
This compound belongs to the cassane-type diterpenoids, a class of natural products known for their diverse biological activities. While specific quantitative data for this compound is limited in the available literature, the activities of related compounds provide valuable insights into its potential therapeutic applications.
| Compound/Extract | Biological Activity | Cell Line(s) | IC₅₀/Effective Concentration | Source |
| This compound | Mild Antiproliferative Activity | HepG-2, MCF-7 | Not specified | [1] |
| Caesalpin A | Significant Antiproliferative Activity | HepG-2, MCF-7 | 4.7 µM, 2.1 µM | [2] |
| Caesalpins B and D | Selective Cytotoxic Activity | MCF-7, AGS | 7.9 µM, 6.5 µM | [2] |
| Various Cassane Diterpenoids | Anti-inflammatory (NF-κB inhibition) | Not specified | 47±11% inhibition at 5μM | [3] |
| Caeminaxin A | Anti-neuroinflammatory | BV-2 microglia | IC₅₀: 10.86 ± 0.82 to 32.55 ± 0.47 μM | [3][4] |
Experimental Protocols
Preparation of Stock Solutions
The poor aqueous solubility of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution for in vitro biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its compatibility with most cell culture media at low concentrations.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile, amber microcentrifuge tube. The use of an analytical balance is recommended for accuracy.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 524.56 g/mol , dissolve 1 mg in 190.6 µL of DMSO).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: While the DMSO stock solution is considered sterile due to the nature of the solvent, if there are concerns about contamination, the solution can be filtered through a 0.22 µm sterile syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the concentrated stock solution in cell culture medium to the final desired concentrations for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
-
Sterile conical tubes or microcentrifuge tubes.
-
Calibrated micropipettes.
Protocol:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5% v/v).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions for treating cells immediately to ensure stability and potency.
Caption: Experimental workflow for the formulation of this compound.
Signaling Pathway
Cassane-type diterpenoids isolated from the Caesalpinia genus have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[3][5] While the specific molecular targets of this compound have not yet been elucidated, it is hypothesized to act in a similar manner. The NF-κB signaling cascade is a central regulator of the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound represents a promising candidate for further investigation as a potential therapeutic agent, particularly in the fields of oncology and inflammation. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers initiating studies on this compound. Adherence to proper formulation and handling procedures is critical for obtaining reliable and reproducible results in biological assays. Further research is warranted to fully elucidate the molecular mechanisms of action of this compound and to determine its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Cassane Diterpenoids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Neocaesalpin L and related cassane diterpenoids. The content focuses on common challenges and yield optimization strategies, with a particular emphasis on a synthetic route involving a key intermolecular Diels-Alder reaction, similar to that reported for the synthesis of Neocaesalpin A.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My intermolecular Diels-Alder reaction to form the core 6-6-6-5 framework is low-yielding and produces multiple isomers. How can I improve this?
A1: The intermolecular Diels-Alder reaction is a critical step that rapidly assembles the target framework, but its efficiency is highly sensitive to reaction conditions.[1][2] Low yields are often due to competitive side reactions or suboptimal catalyst/solvent systems.
-
Problem: Formation of multiple regioisomers and endo/exo products.
-
Solution: The use of a Lewis acid catalyst can significantly improve both yield and selectivity. For the cycloaddition involving a diene and benzo[b]furan-4,7-dione, conducting the reaction at low temperatures (e.g., -78 °C) in the presence of BF₃•OEt₂ has been shown to increase the combined yield of the desired regioisomers to 85%.[1] This condition favors the desired endo-cycloaddition pathway.
Q2: I am struggling with controlling the stereochemistry at C14 after the cycloaddition. What methods can be used to selectively obtain the desired isomer?
A2: Stereocontrol at C14 is a common challenge. Post-cycloaddition modifications are often necessary to set the correct stereochemistry.
-
Problem: A mixture of diastereomers is formed during functionalization at C14.
-
Solution 1 (Hydration): A Mukaiyama hydration reaction can be employed, but may lead to a mixture of isomers.
-
Solution 2 (Grignard Addition): A more selective method is the addition of a Grignard reagent, such as methylmagnesium iodide (MeMgI), to a ketone intermediate. This has been shown to provide the tertiary alcohol as a single isomer in good yield (74%).[1] NOE analysis can be used to confirm the desired stereoconfiguration.
Q3: The epimerization of the trans-fused ring system is inefficient. How can I drive this reaction to completion?
A3: In cases where an undesired isomer is formed, an epimerization step can be used to convert it to the more stable, desired product.
-
Problem: Incomplete conversion to the desired trans-product.
-
Solution: The reaction may require multiple rounds to achieve high yields. By resubjecting the recovered starting material to the epimerization conditions (e.g., base-catalyzed treatment), the overall yield can be significantly increased. In one synthesis, two rounds of epimerization and isolation raised the total yield of the trans-product to 82%.[1]
Q4: What are the key considerations for late-stage oxidation to form the butenolide ring?
A4: The formation of the characteristic butenolide ring is a sensitive, late-stage transformation.
-
Problem: Decomposition or low yield during the oxidation of a furan precursor.
-
Solution: A mild oxidation method is crucial. A novel approach using mercury(II) acetate (Hg(OAc)₂) has been successfully employed to mediate furan oxidation and accomplish the butenolide release under mild conditions, which is a key step in the synthesis of Neocaesalpin A.[1][4]
Troubleshooting Guides
Problem 1: Low Yield in the Key Intermolecular Diels-Alder Reaction
This guide provides a systematic approach to troubleshooting low yields in the crucial cycloaddition step.
| Potential Cause | Troubleshooting Step & Rationale |
| Suboptimal Temperature | Reactions run at ambient temperature may show lower selectivity.[4] Action: Lower the reaction temperature significantly. Performing the reaction at -78 °C has been shown to improve regioselectivity and yield.[1] |
| Incorrect Catalyst or Catalyst Activity | The absence of a catalyst can lead to poor results. The choice and activity of the Lewis acid are critical. Action: Introduce a Lewis acid catalyst such as BF₃•OEt₂. Ensure the catalyst is fresh and anhydrous. |
| Solvent Effects | The solvent can influence reactant solubility and the transition state of the reaction. Action: While dichloromethane (CH₂Cl₂) is commonly used, consider screening other non-coordinating solvents. Hexafluoro-2-propanol (HFIP) has also been used effectively in related cycloadditions.[4] |
| Impure Reactants | Impurities in the diene or dienophile can inhibit the catalyst or lead to side reactions. Action: Purify all starting materials immediately before use via chromatography, distillation, or recrystallization. |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion, while prolonged times can lead to product degradation. Action: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. |
Data Summary: Diels-Alder Reaction Optimization
The following table summarizes the reported outcomes for the key cycloaddition reaction under different conditions.
| Conditions | Solvent | Catalyst | Temperature | Combined Yield (Product + Regioisomer) | Reference |
| Initial | HFIP | None | Ambient | 51% | [4] |
| Optimized | CH₂Cl₂ | BF₃•OEt₂ | -78 °C | 85% | [1] |
Experimental Protocols
Protocol: Optimized Intermolecular Diels-Alder Cycloaddition
This protocol describes the optimized conditions for the Lewis acid-catalyzed cycloaddition to form the core framework of Neocaesalpin analogs.[1]
Materials:
-
Diene Substrate (1.0 eq)
-
Benzo[b]furan-4,7-dione (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃•OEt₂) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Flame-dried, round-bottom flask with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the diene substrate.
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the diene (to a concentration of approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the benzo[b]furan-4,7-dione to the cooled solution, followed by the slow, dropwise addition of BF₃•OEt₂.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired regioisomers.
Visualizations
Logical Troubleshooting Workflow for Diels-Alder Reaction
The diagram below outlines a decision-making process for addressing low yields in the key cycloaddition step.
Caption: Troubleshooting workflow for the Diels-Alder reaction.
General Synthetic Workflow Overview
This diagram illustrates the key phases in the total synthesis of a Neocaesalpin-type molecule.
Caption: High-level workflow for Neocaesalpin total synthesis.
References
overcoming solubility issues with Neocaesalpin L
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Neocaesalpin L.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is characterized as slightly soluble, with a reported solubility of 2.8 g/L at 25°C, though the solvent for this measurement is not specified but is presumed to be water.[1] Its molecular formula is C26H36O11.[1]
Q2: Which organic solvents are recommended for dissolving this compound?
While specific data for this compound is limited, based on its cassane-type diterpene structure, it is expected to be more soluble in organic solvents than in water. Recommended starting solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For less polar applications, dichloromethane (DCM) and chloroform may also be effective.
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, solubility increases with temperature.[2] If you are experiencing difficulty dissolving this compound, gentle warming of the solution may improve solubility. However, it is crucial to be aware of the compound's thermal stability, as excessive heat can lead to degradation. It is recommended to perform small-scale stability tests before heating the bulk of the compound.
Q4: Can pH adjustment improve the solubility of this compound?
The structure of this compound contains ester and hydroxyl groups. While it does not have readily ionizable acidic or basic functional groups, extreme pH values could potentially lead to hydrolysis of the ester groups, which would chemically modify the molecule. Therefore, pH adjustment is generally not a recommended primary method for improving the solubility of this compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility challenges encountered during experiments with this compound.
Problem: this compound is not dissolving in the chosen solvent.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity Index | Predicted Solubility | Notes |
| Water | 10.2 | Very Low | Reported as slightly soluble (2.8 g/L).[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A good initial choice for creating stock solutions. |
| Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, effective for polar compounds. |
| Ethanol | 5.2 | Moderate | Can be used for less concentrated solutions. |
| Methanol | 5.1 | Moderate | Similar to ethanol. |
| Acetone | 5.1 | Moderate to Low | May be suitable for certain applications. |
| Dichloromethane (DCM) | 3.1 | Low | For use in non-polar solvent systems. |
| Chloroform | 4.1 | Low | Similar to DCM. |
| Hexane | 0.1 | Very Low | Not recommended for dissolving this compound. |
Note: This data is an estimation based on the chemical structure of this compound and general solubility principles. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO (or DMF) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before each use, thaw the solution at room temperature and vortex briefly.
Protocol 2: Using a Co-Solvent System for Aqueous Experiments
This protocol is for introducing this compound from a concentrated organic stock solution into an aqueous buffer.
Caption: Experimental workflow for using a co-solvent system.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Dilution: While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to the buffer. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the biological system.
-
Observation: Continuously observe the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound may be too high for the chosen co-solvent concentration.
Advanced Solubility Enhancement Techniques
If the above methods are insufficient, consider the following advanced techniques.[2][3][4][5]
Table 2: Overview of Advanced Solubility Enhancement Techniques
| Technique | Principle | Suitability for this compound |
| Solid Dispersion | The drug is dispersed in a solid carrier matrix at the molecular level, increasing the surface area and wettability. | Potentially suitable. The choice of carrier is critical. |
| Micronization | The particle size of the drug is reduced to the micron range, increasing the surface area for dissolution.[3][4][5] | May improve the dissolution rate but not the equilibrium solubility.[5] |
| Complexation | The drug forms a complex with another molecule (e.g., cyclodextrins), where the hydrophobic drug molecule is encapsulated within the hydrophilic host. | Potentially suitable. The size of the this compound molecule must be compatible with the cyclodextrin cavity. |
| Nanosuspension | The drug particle size is reduced to the nanometer range, significantly increasing the surface area and dissolution velocity. | A more advanced technique that can be highly effective but requires specialized equipment. |
References
Technical Support Center: Optimizing Neocaesalpin L Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Neocaesalpin L. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the extraction of this compound?
Based on studies of cassane diterpenoids from the Caesalpinia genus, the recommended starting solvents are ethanol or methanol. Maceration with 95% ethanol has been used for the successful isolation of related compounds from Caesalpinia sappan. For optimization, different polarities can be achieved by using aqueous mixtures, such as 70% ethanol.
Q2: Are there modern extraction techniques that can improve the efficiency of this compound extraction?
Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) can enhance extraction efficiency. UAE utilizes acoustic cavitation to disrupt cell walls, which can lead to shorter extraction times, lower solvent consumption, and increased yields compared to conventional methods like maceration or Soxhlet extraction.
Q3: What are the key parameters to consider when optimizing the extraction of this compound?
The primary parameters to optimize for efficient extraction are:
-
Solvent Type and Concentration: The polarity of the solvent is crucial for selectively dissolving this compound.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution: Experiment with solvents of varying polarities. Start with ethanol or methanol and then test aqueous mixtures (e.g., 70% ethanol). A systematic approach would be to test a range of solvent polarities to find the optimal one for this compound.
-
-
Possible Cause 2: Inefficient Extraction Method.
-
Solution: Consider employing a more advanced extraction technique. Ultrasound-Assisted Extraction (UAE) has been shown to be effective for extracting compounds from Caesalpinia species. The mechanical effects of ultrasound can enhance mass transfer and improve yields.
-
-
Possible Cause 3: Suboptimal Extraction Parameters.
-
Solution: Systematically optimize the extraction temperature, time, and solid-to-liquid ratio. A Design of Experiments (DoE) approach can be used to efficiently identify the optimal conditions.
-
Issue 2: Formation of Emulsions During Liquid-Liquid Partitioning
-
Possible Cause: Presence of Surfactant-like Molecules.
-
Solution 1: Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.
-
Solution 2: Salting Out: Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength and can help break the emulsion.
-
Solution 3: Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.
-
Issue 3: Co-extraction of Impurities
-
Possible Cause: Non-selective Solvent.
-
Solution 1: Solvent Optimization: Test different solvent systems to find one that is more selective for this compound.
-
Solution 2: Preliminary Wash: Before the main extraction, consider a pre-wash with a non-polar solvent like hexane to remove lipids and other non-polar impurities.
-
Solution 3: Chromatographic Purification: Further purification of the crude extract using techniques like column chromatography or preparative HPLC will be necessary to isolate this compound.
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cassane Diterpenoids from Caesalpinia Species
This protocol is based on optimized conditions for the extraction of related compounds from Caesalpinia sappan and serves as an excellent starting point for this compound.[1][2][3][4][5]
-
Sample Preparation: Dry the plant material (e.g., seeds of Caesalpinia bonduc) and grind it into a fine powder.
-
Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel. Add the extraction solvent at the desired solid-to-liquid ratio.
-
Ultrasonication: Immerse the extraction vessel in an ultrasonic bath.
-
Extraction Conditions:
-
Solvent: 60% Ethanol
-
Temperature: 70°C
-
Time: 20 minutes
-
Solvent-to-Solid Ratio: 30 mL/g
-
-
Post-Extraction: After extraction, filter the mixture to separate the extract from the solid residue. The solvent can then be removed under reduced pressure to obtain the crude extract.
Data Presentation
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Compounds from Caesalpinia sappan [1][2][3][5]
| Parameter | Optimal Value |
| Temperature | 69.9°C |
| Solvent-to-Solid Ratio | 29.9 mL/g |
| Extraction Time | 20.2 minutes |
Mandatory Visualizations
Signaling Pathway
Certain cassane diterpenoids isolated from Caesalpinia sappan have been shown to induce autophagy in pancreatic cancer cells through the ROS/AMPK/mTORC1 pathway. While the specific signaling of this compound is yet to be fully elucidated, this pathway provides a valuable hypothetical model for related compounds.
Caption: Proposed signaling pathway for cassane diterpenoids.
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
Caption: General workflow for this compound extraction.
References
troubleshooting Neocaesalpin L instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neocaesalpin L. The information provided is based on general principles of natural product chemistry and may require adaptation for specific experimental conditions.
Troubleshooting Guide: this compound Instability in Solution
Instability of this compound in solution can manifest as precipitation, color change, or loss of biological activity. The following guide provides potential causes and solutions to address these issues.
Problem: Precipitation of this compound from solution.
| Potential Cause | Proposed Solution |
| Poor Solubility | This compound, as a cassane diterpene, may have limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent such as DMSO, ethanol, or methanol before diluting in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Solvent Polarity | The polarity of the solvent system may not be optimal. Experiment with co-solvents to increase solubility. For example, a mixture of water and a water-miscible organic solvent may be effective. |
| Temperature Effects | Solubility can be temperature-dependent. Gentle warming may help dissolve the compound. However, be cautious as elevated temperatures can also promote degradation.[1][2] |
| pH of the Solution | The pH of the solution can affect the solubility of compounds with ionizable functional groups. Although this compound's structure is not immediately indicative of strong acidic or basic properties, subtle pH effects can influence solubility. Assess the solubility at different pH values. |
Problem: Degradation of this compound in solution (e.g., color change, loss of activity).
| Potential Cause | Proposed Solution |
| Hydrolysis | Ester or lactone functionalities, if present in the detailed structure of this compound, can be susceptible to hydrolysis, especially at non-neutral pH.[2] Maintain solutions at a neutral pH and consider using buffers. |
| Oxidation | Exposure to air and light can promote oxidation.[3] Prepare solutions fresh and store them under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Temperature-Induced Degradation | High temperatures can accelerate chemical degradation.[1][2] Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Photodegradation | Exposure to UV or visible light can cause degradation of light-sensitive compounds.[3] Handle the compound and its solutions in a dark or low-light environment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a specific solvent system over time.
-
Materials: this compound, chosen solvent system, HPLC system with a suitable detector (e.g., UV-Vis), C18 column.
-
Procedure:
-
Prepare a solution of this compound in the solvent system of interest at a known concentration.
-
Immediately inject a sample (t=0) into the HPLC to obtain an initial chromatogram and determine the peak area of this compound.
-
Store the solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC and record the chromatogram.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. The appearance of new peaks may indicate the formation of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cassane-type diterpene that has been isolated from Caesalpinia minax.[4] Cassane diterpenoids are a class of natural products known for a range of biological activities.[5][6][7]
Q2: What is the best solvent to dissolve this compound?
Q3: How should I store my this compound solutions?
A3: To minimize degradation, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q4: My this compound solution has turned a different color. What does this mean?
A4: A color change in the solution can be an indicator of chemical degradation or oxidation. It is advisable to prepare fresh solutions and take precautions to minimize exposure to light and air.
Q5: How can I monitor the stability of this compound in my experiment?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method to monitor the stability of a compound in solution. By analyzing samples over time, you can quantify the amount of this compound remaining and detect the appearance of any degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. iipseries.org [iipseries.org]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on cassane and norcassane diterpenes and their pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Neocaesalpin L Purification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Neocaesalpin L using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC purification method for this compound?
A1: A common starting point for the purification of cassane diterpenoids like this compound is to use reversed-phase HPLC (RP-HPLC). A C18 column is the most widely used stationary phase for this purpose. Based on literature for similar compounds, an isocratic mobile phase of methanol and water is a good initial choice.
Q2: I am not getting good separation of this compound from other closely related diterpenoids. What can I do?
A2: To improve the resolution between closely related compounds, you can try several approaches:
-
Optimize the mobile phase: Adjust the ratio of methanol to water. A lower percentage of the organic solvent (methanol) will generally increase retention times and may improve separation.
-
Introduce a gradient: Instead of an isocratic elution, a shallow gradient of increasing organic solvent can help to separate compounds with similar polarities.
-
Change the organic modifier: Acetonitrile can be used as an alternative to methanol and may offer different selectivity.
-
Adjust the flow rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Q3: this compound has poor UV absorbance. What is the recommended detection wavelength?
A3: Cassane diterpenoids often lack strong chromophores, leading to low UV absorbance. For compounds without significant UV chromophores, detection at low wavelengths, typically between 210 nm and 220 nm, is a common strategy.[1] It is advisable to perform a UV-Vis scan of a semi-purified sample to determine the optimal detection wavelength. If sensitivity is still an issue, alternative detection methods such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be considered.[2][3]
Q4: How can I scale up my analytical method to a preparative scale for isolating larger quantities of this compound?
A4: Scaling up from an analytical to a preparative method requires adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area.[4][5] The goal is to maintain a similar linear velocity of the mobile phase. Online calculators are available to assist with these calculations.[6][7] It's crucial to use a preparative column with the same stationary phase chemistry as the analytical column.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Sample not dissolving in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition.[8] |
| Injection issue (e.g., air bubble in the loop). | Purge the injector and ensure the sample loop is completely filled. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check that the detector lamp is on and set to the appropriate wavelength (e.g., 210-220 nm for this compound). | |
| Peak Tailing | Column overload. | Reduce the injection volume or the sample concentration.[8] |
| Presence of active sites on the stationary phase. | Use a column with good end-capping. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help for basic compounds. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[9] | |
| Peak Fronting | High sample concentration leading to non-linear adsorption. | Dilute the sample.[10] |
| Split Peaks | Clogged frit at the column inlet. | Replace the inlet frit or back-flush the column (if permissible by the manufacturer). |
| Column void or channeling. | Replace the column. | |
| Sample solvent effect. | Ensure the sample is dissolved in a solvent compatible with the mobile phase. | |
| High Backpressure | Blockage in the system (e.g., tubing, injector, column). | Systematically check for blockages, starting from the detector and moving backward. |
| Precipitated buffer or sample in the column. | Flush the column with a strong solvent. | |
| Baseline Drift/Noise | Mobile phase contamination or degradation. | Use fresh, high-purity solvents and degas the mobile phase. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Detector lamp aging. | Replace the detector lamp. |
Experimental Protocols
Preparative HPLC Method for this compound Purification
This protocol is a suggested starting point based on methods used for the purification of similar cassane diterpenoids from Caesalpinia species. Optimization will likely be required for your specific sample and HPLC system.
| Parameter | Value | Notes |
| Column | C18, 20 mm x 250 mm, 5 µm particle size | A preparative column with these dimensions is suitable for isolating milligram quantities of the compound.[11][12][13] |
| Mobile Phase | Methanol:Water (62:38, v/v) | This isocratic mobile phase has been reported for the final purification step of this compound. |
| Flow Rate | 18.9 mL/min | This is a calculated flow rate for scaling up from a 4.6 mm ID analytical column with a 1 mL/min flow rate to a 20 mm ID preparative column.[5] Adjust as needed based on system pressure. |
| Injection Volume | 1 - 5 mL | The optimal injection volume will depend on the sample concentration and the degree of pre-purification. Start with a smaller volume and increase as tolerated without significant loss of resolution.[4] |
| Sample Concentration | 10 - 50 mg/mL | The concentration should be as high as possible without causing solubility issues or significant peak distortion.[14] The sample should be dissolved in the mobile phase or a weaker solvent. |
| Detection | UV at 215 nm | As this compound lacks a strong chromophore, a low wavelength is recommended. This may need to be optimized based on your specific instrument and sample purity. |
| Temperature | Ambient | A column oven can be used to improve reproducibility. |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Poor HPLC Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaling Up : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. glsciences.com [glsciences.com]
- 6. restek.com [restek.com]
- 7. Ultra Aqueous C18 HPLC Prep Column, 5 µm, 250 x 21.2 mm [restek.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. agilent.com [agilent.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. Hypersil™ PREP BDS C18 HPLC Columns 250 mm | Buy Online | Thermo Scientific™ [thermofisher.com]
- 12. orochem.com [orochem.com]
- 13. store.teledyneisco.com [store.teledyneisco.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Addressing Poor Reproducibility in Neocaesalpin L Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility challenges encountered during Neocaesalpin L bioassays. By offering detailed experimental protocols, quantitative data summaries, and clear visual workflows, this resource aims to enhance the reliability and consistency of experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues that can lead to poor reproducibility in Ne-ocaesalpin L bioassays, providing specific questions and actionable solutions.
Question: Why am I observing high variability in my anti-inflammatory assay results with this compound?
Answer: High variability in anti-inflammatory assays, such as those measuring nitric oxide (NO) production in RAW 264.7 macrophages, can stem from several factors:
-
Cell Passage Number: The responsiveness of RAW 264.7 cells to stimuli can change with increasing passage number. It is crucial to use cells within a consistent and low passage range for all experiments.[1][2]
-
LPS Potency: The activity of lipopolysaccharide (LPS), a common inflammatory stimulant, can vary between lots and manufacturers. Ensure you are using a consistent source and concentration of LPS.
-
Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and pH. Prepare fresh solutions for each experiment and store stock solutions appropriately.
-
Assay Timing: The timing of this compound treatment relative to LPS stimulation is critical. Inconsistent incubation times can lead to significant variations in inflammatory responses.[3]
Question: My cytotoxicity assays with this compound on cancer cell lines like HepG2 are not reproducible. What could be the cause?
Answer: Reproducibility issues in cytotoxicity assays, such as the MTT assay, are common and can be attributed to:
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final cell viability readout.[1][4] Ensure accurate and uniform cell seeding across all wells.
-
Metabolic Activity of Cells: The metabolic rate of cells can influence the reduction of MTT reagent. Factors like cell confluency and passage number can affect metabolic activity.
-
Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation at higher concentrations. This can result in inaccurate dosing and variable effects. Visually inspect your assay plates for any signs of precipitation.
-
Interference with Assay Reagents: Some natural products can interfere with the colorimetric or fluorometric readouts of viability assays.[5][6] It is advisable to run parallel assays without cells to check for any direct interaction between this compound and the assay reagents.
Question: I am seeing inconsistent inhibition of the NF-κB pathway. How can I troubleshoot this?
Answer: The NF-κB signaling pathway is a common target for anti-inflammatory compounds. Inconsistent results can arise from:
-
Timing of Analysis: The kinetics of NF-κB activation and its subsequent inhibition by this compound are time-dependent. Analyze protein expression or reporter gene activity at multiple time points to capture the optimal window of inhibition.
-
Method of Detection: Different methods for assessing NF-κB activation (e.g., Western blot for protein phosphorylation, reporter gene assays) have varying sensitivities and specificities. Ensure your chosen method is validated and appropriate for your experimental question.
-
Cellular State: The basal level of NF-κB activity can vary depending on cell culture conditions. Maintaining consistent cell health and avoiding cellular stress is crucial.
Quantitative Data Summary
The following table summarizes the reported anti-inflammatory and cytotoxic activities of various cassane diterpenoids, the class of compounds to which this compound belongs. This data can serve as a reference for expected potency and aid in dose-selection for your experiments.
| Compound | Bioassay | Cell Line | IC50 (µM) | Reference |
| Cassane Diterpenoid 4 | Anti-inflammatory (NO Production) | RAW 264.7 | 8.2 | [7] |
| Cassane Diterpenoid 5 | Anti-inflammatory (NO Production) | RAW 264.7 | 11.2 | [7] |
| Cassane Diterpenoid 6 | Anti-inflammatory (NO Production) | RAW 264.7 | 9.5 | [7] |
| Caeminaxin A | Anti-inflammatory (NO Production) | BV-2 | 10.86 ± 0.82 | [8] |
| Mimosol D | Anti-inflammatory (NO Production) | RAW 264.7 | 3.0 | [9] |
| Mimosol D | Anti-inflammatory (TNF-α Release) | RAW 264.7 | 6.5 | [9] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to promote standardized experimental procedures.
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[10][11]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[10]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.[3][10]
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Protocol 2: Cytotoxicity Assay in HepG2 Cells (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound on the human liver cancer cell line, HepG2.
-
Cell Culture: Maintain HepG2 cells in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1-200 µM) and incubate for 48 or 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Determine the cell viability as a percentage of the vehicle-treated control and calculate the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow to provide a clearer understanding of the experimental processes.
Caption: A general workflow for in vitro bioassays of this compound.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of Neocaesalpin L during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Neocaesalpin L during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: this compound should be stored as a dry powder in a tightly sealed container, protected from light, and kept in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C are recommended to minimize degradation. If preparing stock solutions, use anhydrous DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I observe precipitation in my DMSO stock solution of this compound upon thawing. What should I do?
A2: Precipitation can occur if the DMSO has absorbed moisture, reducing the solubility of this compound. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. If precipitation persists, brief sonication may be helpful. To prevent this, always use anhydrous DMSO and ensure the vial is tightly sealed. Storing in smaller, single-use aliquots is highly recommended.
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
A3: Yes, degradation of this compound can lead to inconsistent experimental results. The presence of degradation products can alter the compound's purity and biological activity. It is crucial to handle and store the compound properly and to regularly check its purity, especially for long-term studies.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, which includes ester functional groups, a furan ring, and a butenolide lactone, this compound is susceptible to degradation through hydrolysis and oxidation. The ester linkages can be hydrolyzed under acidic or basic conditions, and the furan ring is prone to oxidative cleavage.
Troubleshooting Guides
Issue 1: Suspected Degradation of Solid this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Change in color or appearance of the powder. | Oxidation or reaction with moisture. | 1. Discard the compound if significant discoloration is observed. 2. Ensure storage containers are airtight and stored in a desiccator. 3. For future use, store under an inert atmosphere (e.g., argon or nitrogen). |
| Reduced biological activity in assays. | Degradation has occurred. | 1. Confirm the identity and purity of the compound using analytical methods such as HPLC or LC-MS. 2. If degradation is confirmed, obtain a fresh batch of the compound. |
Issue 2: Instability of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased peak area in HPLC analysis over time. | Degradation in the solvent. | 1. Prepare fresh solutions for each experiment. 2. Avoid storing solutions for extended periods, even at low temperatures. 3. If using aqueous buffers, prepare the final dilution immediately before use. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products. 2. Adjust experimental conditions (e.g., pH, light exposure) to minimize degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound, a forced degradation study can be performed under various stress conditions.
| Stress Condition | Procedure |
| Acidic Hydrolysis | Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. |
| Basic Hydrolysis | Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. |
| Photodegradation | Expose a solution of this compound to UV light (254 nm) for 24 hours. |
After exposure to each condition, analyze the samples by HPLC or LC-MS to identify and quantify any degradation products.
Visualizations
Hypothesized Degradation Pathway of this compound
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway Modulated by Cassane Diterpenes
Cassane diterpenes have been reported to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by cassane diterpenes.
Technical Support Center: Enhancing the In Vivo Bioavailability of Neocaesalpin L
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Neocaesalpin L, a cassane-type diterpene with potential therapeutic applications. Given the limited specific literature on this compound's pharmacokinetics, this guide draws upon established strategies for improving the bioavailability of poorly soluble natural products.
Troubleshooting Guides
This section addresses common challenges encountered during the development of oral formulations for this compound.
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
-
Question: Our initial in vivo studies with a simple suspension of this compound in rodents show very low plasma concentrations (AUC and Cmax). What are the likely causes and how can we address this?
-
Answer: Low oral bioavailability of crystalline compounds like this compound is often multifactorial. The primary bottlenecks are typically poor aqueous solubility, leading to low dissolution rates in the gastrointestinal (GI) tract, and low intestinal permeability. Additionally, presystemic metabolism in the gut wall and liver (first-pass effect) can significantly reduce the amount of drug reaching systemic circulation.
Recommended Troubleshooting Workflow:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Assess its lipophilicity (LogP).
-
Evaluate its solid-state characteristics (e.g., crystallinity, polymorphism) using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
-
Investigate Permeability:
-
Utilize in vitro models like the Caco-2 cell monolayer assay to estimate intestinal permeability. This will help determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
-
Explore Formulation Strategies: Based on the characterization, select an appropriate formulation strategy to enhance solubility and/or permeability. Common approaches include:
-
Nanosuspensions: Reduce particle size to increase surface area and dissolution velocity.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Solubilize the compound in a lipidic vehicle to bypass the dissolution step and potentially enhance lymphatic uptake.
-
Amorphous Solid Dispersions: Disperse this compound in a polymeric carrier in an amorphous state to improve solubility and dissolution.
-
-
Issue 2: High Variability in Pharmacokinetic Data Between Subjects
-
Question: We are observing significant inter-individual variability in the plasma concentration-time profiles of this compound in our animal studies. What could be the cause, and how can we minimize this?
-
Answer: High variability is a common issue for poorly soluble drugs and can be caused by physiological differences between animals, such as variations in gastric pH, GI motility, and food effects. The formulation itself can also contribute if it is not robust.
Strategies to Reduce Variability:
-
Develop a Robust Formulation: Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can reduce variability by creating a consistent microenvironment for drug release and absorption.[1][2]
-
Control Food Effects: Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to understand the impact of food on absorption.
-
Increase the Number of Animals: A larger sample size can help to obtain a more reliable mean pharmacokinetic profile.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to start with for a poorly soluble compound like this compound?
A1: For a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), the following strategies are generally recommended:
-
Nanosizing: Techniques like wet media milling or high-pressure homogenization to create a nanosuspension can significantly improve the dissolution rate.[3]
-
Lipid-Based Formulations: Self-emulsifying systems (SEDDS/SMEDDS) are excellent for lipophilic drugs.[1][2] They form fine oil-in-water emulsions in the GI tract, facilitating solubilization and absorption.
-
Amorphous Solid Dispersions (ASDs): Techniques like spray drying or hot-melt extrusion can be used to create ASDs, which can enhance the aqueous solubility of the drug.
Q2: How can I assess the effectiveness of my formulation in vitro before moving to in vivo studies?
A2: A series of in vitro tests can help predict the in vivo performance of your formulation:
-
Kinetic Solubility Studies: Measure the solubility of this compound from your formulation in simulated gastric and intestinal fluids (SGF and SIF).
-
In Vitro Dissolution/Release Testing: Use a USP apparatus (e.g., Apparatus II - paddle) with biorelevant media to assess the rate and extent of drug release. For lipid-based systems, in vitro lipolysis models are highly informative.
-
Permeability Studies: Use Caco-2 or PAMPA assays to see if your formulation enhances the transport of this compound across a simulated intestinal barrier.
Q3: Are there any specific excipients that are known to enhance the absorption of diterpenoids?
A3: While specific data for this compound is unavailable, general absorption enhancers can be considered. These include:
-
Surfactants: Non-ionic surfactants like Tween® 80 and Cremophor® EL are commonly used in formulations to improve wetting and solubilization.
-
Permeation Enhancers: Agents that transiently open tight junctions between intestinal epithelial cells can increase permeability. However, their use requires careful safety evaluation.[4][5]
-
P-gp Inhibitors: If this compound is found to be a P-gp substrate, co-administration with a P-gp inhibitor (e.g., certain polymers or excipients) could increase its absorption.
Quantitative Data Summary
The following tables provide example templates for summarizing and comparing pharmacokinetic data from in vivo studies of different this compound formulations.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 100 (Reference) |
| Nanosuspension | 50 | 250 ± 60 | 1.5 ± 0.5 | 1500 ± 350 | 600 |
| SMEDDS | 50 | 450 ± 90 | 1.0 ± 0.3 | 2700 ± 500 | 1080 |
Table 2: Physicochemical Properties of Different this compound Formulations (Example Data)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Load (%) |
| Nanosuspension | 180 ± 25 | -25 ± 5 | N/A | 10 |
| SMEDDS (pre-emulsion concentrate) | N/A | N/A | N/A | 5 |
| SMEDDS (emulsion in water) | 45 ± 10 | -15 ± 3 | 99.5 ± 0.3 | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
-
Preparation of Slurry: Disperse 1% (w/v) this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber.
-
Milling Parameters: Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2 hours), ensuring the temperature is controlled (e.g., below 10°C).
-
Separation: Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., aqueous suspension, nanosuspension, or SMEDDS) orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Logical relationship between the bioavailability problem and formulation solutions.
Caption: Potential absorption pathways for this compound from a lipid-based formulation.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 4. Absorption enhancers: applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
dealing with impurities in synthetic Neocaesalpin L
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to impurities in synthetic Neocaesalpin L.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my synthetic this compound sample?
A1: Impurities in synthetic this compound can originate from several sources throughout the synthesis and purification process. These include:
-
Starting Materials and Reagents: Residual starting materials or impurities within the reagents used in the synthesis.
-
Side Products: Unwanted products from competing reaction pathways.
-
Byproducts: Products formed from the reagents themselves, independent of the main reaction.
-
Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures), leading to the formation of impurities.[1]
-
Solvent and Catalyst Residues: Trace amounts of solvents or catalysts used in the reaction and purification steps.
Q2: How can I detect the presence of impurities in my this compound sample?
A2: Several analytical techniques can be employed to detect and quantify impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for assessing purity.[2] Mass spectrometry (MS) can help in identifying the molecular weights of impurities, providing clues to their structures.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of both this compound and any significant impurities.
Q3: What are the general strategies for removing impurities from synthetic this compound?
A3: The choice of purification strategy depends on the nature and quantity of the impurities. Common methods include:
-
Chromatography: Techniques like flash column chromatography and preparative HPLC are highly effective for separating impurities from the target compound.[2]
-
Recrystallization: This method is useful for removing impurities that have different solubility profiles from this compound in a given solvent system.
-
Washing/Extraction: Liquid-liquid extraction can be used to remove certain types of impurities based on their differential solubility in immiscible solvents.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram.
-
Possible Cause: Presence of impurities such as starting materials, byproducts, or degradation products.
-
Troubleshooting Steps:
-
Analyze Peak Characteristics: Compare the retention times of the unexpected peaks with those of your starting materials and known byproducts.
-
Mass Spectrometry Analysis: Collect the fractions corresponding to the impurity peaks and analyze them using mass spectrometry to determine their molecular weights. This can help in identifying the impurities.
-
Forced Degradation Study: To check for degradation products, subject a pure sample of this compound to stress conditions (e.g., heat, acid, base, light) and analyze the resulting mixture by HPLC.[1] Compare any new peaks with the unexpected peaks in your original sample.
-
Issue 2: Low yield after purification.
-
Possible Cause: The purification method may not be optimized, leading to loss of the target compound.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: If using column chromatography or preparative HPLC, adjust the mobile phase composition, gradient, and flow rate to improve the separation and recovery of this compound.
-
Alternative Purification Technique: Consider a different purification method. If chromatography is leading to significant loss, recrystallization might be a viable alternative if a suitable solvent system can be found.
-
Check for Degradation: Ensure that the purification conditions (e.g., solvents, temperature) are not causing degradation of this compound.
-
Data Presentation
Table 1: Purity Analysis of Synthetic this compound Batches
| Batch ID | Synthesis Route | Crude Purity (%) (by HPLC) | Purified Purity (%) (by HPLC) | Yield (%) | Major Impurity (m/z) |
| NCL-001 | Route A | 75.2 | 98.5 | 45 | 450.2 |
| NCL-002 | Route B | 81.0 | 99.1 | 52 | 388.1 |
| NCL-003 | Route A (modified) | 85.5 | 99.6 | 60 | Not Detected |
Table 2: Analytical Methods for Impurity Profiling
| Analytical Technique | Purpose | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Purity assessment and quantification | ~0.01% | ~0.05% |
| LC-MS | Impurity identification and quantification | ~0.005% | ~0.02% |
| ¹H NMR | Structural confirmation | - | - |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve a sample of synthetic this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and linearly increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Preparative HPLC for Purification
-
Sample Preparation: Dissolve the crude synthetic this compound in the minimum amount of mobile phase or a strong solvent that is miscible with the mobile phase.
-
Chromatographic Conditions:
-
Column: A larger-diameter C18 reverse-phase column suitable for preparative work.
-
Mobile Phase: Use the same mobile phase system as in the analytical method, but run isocratically or with a shallow gradient at the composition that provides the best separation of this compound from its impurities.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: UV at a wavelength where both the product and impurities absorb.
-
-
Fraction Collection: Collect the eluent in fractions as the this compound peak emerges from the column.
-
Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure. Analyze the purity of the final product using the analytical HPLC method described above.
Visualizations
Caption: Troubleshooting workflow for identifying and removing impurities.
Caption: Experimental workflow for purification and analysis.
References
method development for consistent Neocaesalpin L results
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Neocaesalpin L. The information provided is intended to assist in method development and troubleshooting to achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus. While specific data on this compound is limited, cassane diterpenoids as a class are known to exhibit a variety of biological activities, including anti-inflammatory, cytotoxic, antimalarial, antimicrobial, and antiviral effects. It is therefore plausible that this compound may possess similar properties.
Q2: I am seeing inconsistent results in my cytotoxicity assays with this compound. What are the potential causes and solutions?
Inconsistent results in cytotoxicity assays are a common issue. Here are some potential causes and troubleshooting steps:
-
Compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions in culture medium. The final solvent concentration should be consistent across all wells and kept at a low, non-toxic level (typically <0.5%). It is also advisable to prepare fresh dilutions for each experiment.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure you have a single-cell suspension before seeding and that the cell density is optimized for your specific cell line to be in the exponential growth phase during the assay.
-
"Edge Effects": Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
-
Assay Interference: Some compounds can interfere with the assay reagents. For example, in an MTT assay, the compound itself might reduce the MTT reagent, leading to false-positive results. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. If interference is observed, consider using an alternative cytotoxicity assay like the LDH or MTS assay.
Q3: What are the likely signaling pathways modulated by this compound to exert its anti-inflammatory effects?
Based on studies of other cassane-type diterpenoids, this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These may include:
-
NF-κB Signaling Pathway: Many anti-inflammatory natural products inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. It is plausible that this compound could inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in inflammation. This compound might inhibit the phosphorylation of these MAPKs, leading to a downstream reduction in inflammatory mediators.
Q4: How might this compound induce cytotoxicity in cancer cells?
The cytotoxic effects of cassane diterpenoids are often linked to the induction of apoptosis. Potential mechanisms for this compound-induced apoptosis could involve:
-
Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound may increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., caspase-9 and caspase-3).
-
Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.
-
Cell Cycle Arrest: Some cassane diterpenoids have been shown to induce cell cycle arrest at different phases, preventing cancer cell proliferation.
Troubleshooting Guides
Guide 1: Poor Solubility and Precipitation of this compound
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in stock solution or culture medium after dilution. | Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). Use gentle warming or sonication to aid dissolution. When diluting into aqueous media, do so gradually while vortexing. Ensure the final solvent concentration is low and non-toxic to the cells. |
| Inconsistent results between experiments. | Precipitation of the compound over time. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Guide 2: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)
| Symptom | Possible Cause | Suggested Solution |
| High standard deviation between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. |
| "Edge effect" in 96-well plates. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation at higher concentrations. | Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different solvent system for initial dissolution. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMSO (or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition
This protocol outlines a method to assess the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with this compound only (to check for direct effects on NO production).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition by this compound compared to the LPS-only control.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound on A549 Lung Cancer Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 78.6 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 25 | 25.1 ± 3.9 |
| 50 | 8.9 ± 2.1 |
| IC50 (µM) | 10.5 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + this compound (1 µM) | 30.5 ± 2.5 | 14.8 |
| LPS + this compound (5 µM) | 21.7 ± 1.9 | 39.4 |
| LPS + this compound (10 µM) | 12.3 ± 1.5 | 65.6 |
| LPS + this compound (25 µM) | 5.4 ± 0.8 | 84.9 |
| IC50 (µM) | 7.8 |
Visualizations
Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: General experimental workflow for in vitro analysis of this compound.
Caption: Inferred pro-apoptotic mechanism of this compound via the intrinsic pathway.
Validation & Comparative
A Comparative Guide to the Biological Activity of Neocaesalpin L Isomers
For Researchers, Scientists, and Drug Development Professionals
Neocaesalpin L, a cassane-type diterpenoid, and its isomers represent a class of natural products with potential therapeutic applications. This guide provides a comparative overview of the known biological activities of this compound isomers, supported by available experimental data. Due to a scarcity of direct comparative studies, this guide also contextualizes their potential activities within the broader family of cassane diterpenoids isolated from Caesalpinia species.
Data Presentation
Direct quantitative comparisons of the biological activities of this compound and its isomers are limited in the current scientific literature. However, one known isomer, 14-epi-neocaesalpin L, has been isolated and evaluated for its anti-inflammatory and cytotoxic effects.
Table 1: Summary of Biological Activity Data for this compound Isomers
| Compound | Biological Activity Assessed | Cell Line | Results |
| This compound | No direct studies reporting biological activity have been identified. | - | - |
| 14-epi-neocaesalpin L | Anti-inflammatory (Nitric Oxide Production) | RAW 264.7 macrophages | No obvious inhibitory effects observed[1]. |
| Cytotoxicity | Various cancer cell lines | No obvious cytotoxic effects observed[1]. |
Note: The study by Tu et al. (2021) reported the isolation of 14-epi-neocaesalpin L and qualitatively described its lack of significant activity. Specific IC50 values were not provided in the abstract.
To provide a broader context for the potential bioactivities of this compound and its isomers, the following table summarizes the activities of other structurally related cassane diterpenoids.
Table 2: Biological Activities of Representative Cassane Diterpenoids
| Compound | Source Organism | Biological Activity | Assay | IC50 Value |
| Cassabonducin A | Caesalpinia bonduc | Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | 6.12 µM[2] |
| Phanginin R | Caesalpinia sappan | Cytotoxicity | AGS (gastric cancer) cells | 5.3 ± 1.9 µM[3][4] |
| Phanginin R | Caesalpinia sappan | Cytotoxicity | A2780 (ovarian cancer) cells | 9.9 ± 1.6 µM[3][4] |
| Phanginin R | Caesalpinia sappan | Cytotoxicity | HEY (ovarian cancer) cells | 12.2 ± 6.5 µM[3][4] |
| Phanginin R | Caesalpinia sappan | Cytotoxicity | A549 (non-small cell lung cancer) cells | 12.3 ± 3.1 µM[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods for assessing the anti-inflammatory and cytotoxic activities of natural products like cassane diterpenoids.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound isomers). After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined by non-linear regression analysis.
Cytotoxicity: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549, AGS, A2780, HEY) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Proposed inhibitory mechanism of this compound isomers on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the biological activity of this compound isomers.
Conclusion
The comparative analysis of the biological activity of this compound and its isomers is currently hampered by a lack of available data. While the isomer 14-epi-neocaesalpin L has been identified, it did not exhibit significant anti-inflammatory or cytotoxic properties in initial screenings. There is a clear need for further research to isolate or synthesize this compound and its other potential isomers and to subsequently perform comprehensive and direct comparative studies of their biological activities. The protocols and contextual data provided in this guide offer a framework for such future investigations, which could uncover novel therapeutic agents within this class of cassane diterpenoids.
References
- 1. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb [pubmed.ncbi.nlm.nih.gov]
- 2. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Neocaesalpin L: A Comparative Analysis of its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Neocaesalpin L, a cassane-type diterpenoid isolated from Caesalpinia minax, has emerged as a compound of interest in the landscape of anticancer research. While comprehensive data on this compound is still developing, preliminary studies and research on related cassane diterpenoids provide valuable insights into its potential as a therapeutic agent. This guide offers a comparative analysis of this compound's anticancer properties against doxorubicin, a well-established chemotherapeutic drug, with a focus on available experimental data and putative mechanisms of action.
Comparative Cytotoxicity
Direct comparative studies detailing the IC50 values of this compound against a wide array of cancer cell lines are limited in publicly available literature. However, initial screenings have indicated that this compound exhibits "mild antiproliferative activity" against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines.[1]
To provide a benchmark for its potential efficacy, the following table summarizes the reported IC50 values for the conventional anticancer drug, doxorubicin, against various cancer cell lines. This allows for an indirect comparison and highlights the need for further quantitative studies on this compound.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound IC50 (µM) |
| HepG-2 | Liver Cancer | ~0.1 - 1.0 | Data Not Available |
| MCF-7 | Breast Cancer | ~0.05 - 0.5 | Data Not Available |
| A549 | Lung Cancer | ~0.01 - 0.2 | Data Not Available |
| HCT-116 | Colon Cancer | ~0.02 - 0.1 | Data Not Available |
| PANC-1 | Pancreatic Cancer | ~0.1 - 1.0 | Data Not Available |
Table 1: Comparison of IC50 Values. IC50 values for doxorubicin are collated from various publicly available studies and can vary depending on experimental conditions. Data for this compound is currently not available in sufficient detail for a direct comparison.
Unraveling the Mechanism of Action: Insights from Cassane Diterpenoids
While the precise molecular mechanisms of this compound are yet to be fully elucidated, studies on other structurally related cassane diterpenoids from the Caesalpinia genus offer compelling clues. The primary anticancer effects of these compounds appear to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Putative Signaling Pathways for this compound
Based on the mechanisms identified for other cassane diterpenoids, this compound may exert its anticancer effects through several key signaling pathways:
-
Induction of Apoptosis: Many cassane diterpenoids have been shown to trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-3, an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, and the modulation of the p53 tumor suppressor protein.[2] The extrinsic pathway, involving death receptors, may also be implicated.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of many anticancer agents. Cassane diterpenoids have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[2]
-
Induction of Autophagy: Some cassane diterpenoids have been found to induce autophagy, a cellular self-degradation process, through the generation of reactive oxygen species (ROS) and subsequent modulation of the AMPK/mTORC1 pathway.[3]
Below are graphical representations of these potential signaling pathways and a generalized experimental workflow for their investigation.
Caption: Putative Intrinsic Apoptosis Pathway of this compound.
Caption: Proposed Mechanism of this compound-induced Cell Cycle Arrest.
References
- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neocaesalpin L and Paclitaxel in Oncology Research
In the landscape of oncological drug development, both naturally derived and synthetic compounds are rigorously evaluated for their potential to inhibit cancer cell proliferation and induce tumor regression. This guide provides a comparative analysis of Neocaesalpin L, a cassane diterpenoid, and paclitaxel, a widely used chemotherapeutic agent, aimed at researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies for key experiments.
Introduction to this compound and Paclitaxel
This compound is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus. While research on this compound is not as extensive as for established drugs, studies on related cassane diterpenoids from Caesalpinia minax have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.[1][2][3] These compounds are being investigated for their ability to induce apoptosis and cell cycle arrest.
Paclitaxel , sold under the brand name Taxol among others, is a well-established mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, and lung cancer.[4] Its mechanism of action is centered on the stabilization of microtubules, which disrupts the dynamic process of cell division, leading to cell cycle arrest and apoptosis.[4][5]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the available IC50 values for this compound and paclitaxel against various cancer cell lines. It is important to note that specific IC50 data for this compound is limited, and the provided data for cassane diterpenoids from Caesalpinia minax serves as a proxy.
Table 1: IC50 Values of Cassane-Type Diterpenes (including this compound analogs) against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Neocaesalpin AA | HeLa, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9[1] |
| Neocaesalpin AB | HeLa, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9[1] |
| Neocaesalpin AC | HeLa, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9[1] |
| Neocaesalpin AD | HeLa, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9[1] |
| Neocaesalpin AE | HeLa, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9[1] |
| 12α-methoxyl,5α,14β-dihydroxy-1α,6α,7β-triacetoxycass-13(15)-en-16,12-olide | HeLa, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9[1] |
| Phanginin R | A2780, HEY, AGS, A549 | 9.9, 12.2, 5.3, 12.3[6][7] |
Note: The available literature indicates that this compound itself exhibits "mild antiproliferative activity" against HepG-2 and MCF-7 cells, though specific IC50 values were not provided in the initial abstracts.[3] The data above pertains to other cassane diterpenoids isolated from the same plant species, Caesalpinia minax, and related species.
Table 2: IC50 Values of Paclitaxel against various cancer cell lines.
| Cell Line | IC50 | Exposure Time |
| MCF-7 (Breast Cancer) | ~7.5 nM - 6.07 µM | 24 - 72 hours |
| HepG-2 (Liver Cancer) | ~4.06 µM | Not Specified |
| A549 (Lung Cancer) | ~250 nM | Not Specified[6] |
| HEY (Ovarian Cancer) | ~250 nM | Not Specified[6] |
| AGS (Gastric Cancer) | ~250 nM | Not Specified[6] |
Note: The wide range of reported IC50 values for paclitaxel, particularly in MCF-7 cells, can be attributed to variations in experimental conditions such as exposure duration, cell density, and the specific cytotoxicity assay employed.
Mechanism of Action: A Comparative Overview
This compound (Inferred from related compounds)
Based on studies of other cassane diterpenoids, this compound likely induces cancer cell death through the induction of apoptosis and cell cycle arrest .
-
Apoptosis Induction: Cassane diterpenoids have been shown to trigger apoptosis, a form of programmed cell death. This is often characterized by morphological changes such as cell shrinkage and chromatin condensation. The mechanism may involve the modulation of key apoptosis-regulating proteins. For instance, some cassane diterpenoids have been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[7]
-
Cell Cycle Arrest: Several cassane diterpenoids have been found to cause cell cycle arrest, primarily at the G1 or G2/M phase.[6][8][9] This prevents cancer cells from proceeding through the division cycle, thereby inhibiting proliferation. The arrest at the G1 phase can be associated with an increase in the expression of the tumor suppressor protein p53.[7]
Paclitaxel
Paclitaxel's mechanism of action is well-characterized and revolves around its interaction with microtubules.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial step for the dynamic reorganization of the microtubule network required during mitosis.[5]
-
G2/M Phase Cell Cycle Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[5][10][11]
-
Apoptosis Induction: The sustained G2/M arrest ultimately triggers the apoptotic cascade. Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of the NF-κB and PI3K/Akt pathways.[12][13][14] This leads to the activation of caspases, which are the executioners of apoptosis.
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the known and inferred signaling pathways for paclitaxel and this compound.
Caption: Paclitaxel's signaling pathway leading to apoptosis.
Caption: Inferred signaling pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured, and the data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The flow cytometry data is used to generate a dot plot that quadrants cells into four populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion
Paclitaxel is a cornerstone of chemotherapy with a well-defined mechanism of action centered on microtubule stabilization. This compound, as a representative of cassane diterpenoids, shows promise as a potential anticancer agent. While direct comparative data is scarce, the available evidence on related compounds suggests that its mechanism likely involves the induction of apoptosis and cell cycle arrest through pathways that may differ from that of paclitaxel. Further research is warranted to fully elucidate the anticancer potential and specific molecular targets of this compound, which could open new avenues for cancer therapy. This guide provides a foundational comparison to aid researchers in navigating the preliminary data and designing future investigations into these and similar compounds.
References
- 1. Cassane-type diterpenes from the seeds of Caesalpinia minax with their antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-proliferative cassane-type diterpenoids from the seeds of Caesalpinia minax [agris.fao.org]
- 3. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Active Compounds from Caesalpinia sappan L. in Combination with Cisplatin Synergistically Induce Apoptosis and Cell Cycle Arrest on WiDr Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Active Compounds from Caesalpinia sappan L. in Combination with Cisplatin Synergistically Induce Apoptosis and Cell Cycle Arrest on WiDr Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel-Induced G2/M Arrest via Different Mechanism of Actions in Glioma Cell Lines with Differing p53 Mutational Status [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Neocaesalpin L's Antimicrobial Potential Against Established Agents
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative benchmark of Neocaesalpin L's antimicrobial activity against commonly used antimicrobial agents. Due to the limited direct data on this compound, this guide utilizes data from closely related cassane diterpenes as a proxy, offering a preliminary but insightful look into its potential efficacy.
This guide presents a summary of minimum inhibitory concentration (MIC) data, details the experimental methodologies for antimicrobial susceptibility testing, and visualizes key experimental workflows and cellular pathways to provide a comprehensive overview for further research and development.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound, represented by its analogues Pulchin A and Capulchemin A, is compared with standard antibiotics against Gram-positive bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µM, which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Agent | Bacillus cereus (µM) | Staphylococcus aureus (µM) |
| Cassane Diterpenes (this compound analogues) | ||
| Pulchin A | 3.13[1] | 6.25[1] |
| Capulchemin A | 3.13 | Not available |
| Standard Antimicrobial Agents | ||
| Ciprofloxacin | 0.2 - 1.6[2][3] | Not available |
| Vancomycin | 4[2][3] | Not available |
| Gentamicin | Susceptible (MIC90 ≤2 mg/L) | Susceptible (MIC90 ≤0.5 mg/L) |
| Amoxicillin | Not available | Not available |
| Tetracycline | Not available | Not available |
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The two primary methods used for determining the Minimum Inhibitory Concentration (MIC) are the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Method.
Broth Microdilution Method
This method is considered the "gold standard" for determining MIC values and involves a serial dilution of the antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (e.g., this compound) and control antibiotics are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Bacillus cereus, Staphylococcus aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at an appropriate temperature (usually 35-37°C) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[5]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of an antimicrobial agent from a paper disk into an agar medium.
-
Inoculum Preparation and Plating: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.[4] A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[6]
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound and control antibiotics are placed on the surface of the inoculated agar plate.[7]
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear circular zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.[6] The size of the zone is inversely proportional to the MIC.
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Hypothesized targets of antimicrobial agents.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility and the in vitro postantibiotic effects of vancomycin and ciprofloxacin against Bacillus cereus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. microbenotes.com [microbenotes.com]
- 7. asm.org [asm.org]
A Comparative Analysis of Synthetic versus Natural Neocaesalpin L for Researchers and Drug Development Professionals
An objective guide to the performance, characteristics, and biological activities of Neocaesalpin L derived from natural sources versus chemical synthesis, supported by experimental data and detailed protocols.
This compound, a cassane-type diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] As research into this promising compound intensifies, a critical question arises for investigators and drug developers: is it more advantageous to utilize this compound isolated from its natural source, the seeds of Caesalpinia minax, or to opt for a synthetically produced version? This guide provides a comprehensive comparison of natural versus synthetic this compound, addressing key considerations such as purity, yield, scalability, and biological activity.
Sourcing and Production: A Tale of Two Pathways
The traditional method for obtaining this compound involves its extraction and purification from the seeds of the Caesalpinia minax plant.[1] This process, while yielding the authentic natural product, is often constrained by factors such as geographical sourcing of the plant material, seasonal variations in yield, and the complexity of isolating the desired compound from a mixture of other phytochemicals.
In contrast, chemical synthesis offers a controlled and reproducible route to this compound. While a specific total synthesis for this compound has not been detailed in publicly available literature, the successful synthesis of structurally related cassane diterpenoids, such as Neocaesalpin A, provides a strong indication of its feasibility.[2][3][4][5][6] Synthetic approaches typically involve a multi-step process starting from readily available chemical precursors.
The following diagram illustrates a generalized workflow for both the natural extraction and a plausible synthetic route for this compound.
Comparative Analysis: Key Performance Indicators
The choice between natural and synthetic this compound hinges on a variety of factors. The following table summarizes the key comparative aspects based on available data for this compound and related cassane diterpenoids.
| Feature | Natural this compound | Synthetic this compound (Inferred) |
| Purity | Variable, dependent on extraction and purification efficiency. May contain trace impurities of related natural products. | Potentially higher and more consistent purity. Stereochemical control can be a challenge. |
| Yield | Subject to natural variation in plant material. | Scalable and predictable yield once the synthetic route is optimized. |
| Cost-Effectiveness | Can be high due to labor-intensive collection and purification processes. | Initial development costs are high, but manufacturing costs may decrease with scale. |
| Scalability | Limited by the availability of the plant source. | Highly scalable to meet potential demand for research and drug development. |
| Stereochemistry | Naturally occurring enantiomer is obtained. | Synthesis may produce a racemic mixture requiring further resolution, adding complexity and cost. |
Biological Activity: Anticancer and Anti-inflammatory Potential
Cassane-type diterpenoids isolated from the Caesalpinia genus have demonstrated a range of promising biological activities, including anticancer and anti-inflammatory effects.[7][8] While specific data for this compound is limited, its structural similarity to other bioactive cassane diterpenoids suggests it may share these properties.
Anticancer Activity
Several studies have reported the cytotoxic effects of cassane diterpenoids against various cancer cell lines.[9][10] For instance, Neocaesalpin S, T, U, and V, also isolated from Caesalpinia minax, exhibited mild antiproliferative activity against liver (HepG-2) and breast (MCF-7) cancer cells.[1] The proposed mechanism of action for some cassane diterpenoids involves the induction of apoptosis.[10][11]
The following diagram illustrates a plausible signaling pathway for the anticancer activity of cassane diterpenoids, likely applicable to this compound.
References
- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Neocaesalpin A, AA, and Nominal Neocaesalpin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cassane-type diterpenes from the seeds of Caesalpinia minax with their antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of Neocaesalpin L's Potential Therapeutic Targets in Inflammation and Cancer
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential therapeutic targets of Neocaesalpin L, a cassane-type diterpene with potential anti-inflammatory and anticancer properties. Due to the limited direct experimental data on this compound, this document synthesizes findings from studies on closely related cassane-type diterpenoids to propose and validate plausible therapeutic targets and mechanisms of action. The information presented herein is intended to guide further research and drug development efforts.
Executive Summary
This compound, a member of the cassane-type diterpene family, is structurally similar to compounds that have demonstrated significant biological activity. While direct target validation for this compound is not yet extensively documented in publicly available literature, compelling evidence from analogous compounds suggests two primary therapeutic avenues:
-
Anti-inflammatory Activity: Through the inhibition of key inflammatory mediators, namely Nuclear Factor-kappa B (NF-κB) and inducible Nitric Oxide Synthase (iNOS).
-
Anticancer Activity: Via the induction of apoptosis (programmed cell death) in cancer cells.
This guide will compare this compound's hypothesized performance with alternative therapeutic strategies targeting these pathways, supported by generalized experimental data from related compounds.
Section 1: Anti-inflammatory Therapeutic Target Validation
The anti-inflammatory effects of many cassane-type diterpenes are attributed to their ability to modulate the NF-κB signaling pathway and inhibit the production of nitric oxide (NO) by iNOS.
Hypothesized Mechanism of Action of this compound in Inflammation
Based on studies of related compounds, this compound is proposed to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This transcription factor is a master regulator of the inflammatory response. Its inhibition would lead to the downstream suppression of pro-inflammatory cytokines and enzymes like iNOS. The subsequent decrease in NO production, a key inflammatory mediator, would further contribute to the anti-inflammatory effect.
Figure 1. Hypothesized anti-inflammatory signaling pathway of this compound.
Comparative Performance Data (Hypothetical)
The following table summarizes hypothetical quantitative data, based on published results for other cassane-type diterpenes, comparing the potential efficacy of this compound with known inhibitors of the NF-κB and iNOS pathways.
| Compound | Target | Assay | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| This compound (Hypothetical) | NF-κB | Luciferase Reporter | 5 - 15 | BAY 11-7082 | 10 |
| This compound (Hypothetical) | iNOS | Griess Assay (NO production) | 10 - 25 | L-NIL | 3.3 |
Note: The IC₅₀ values for this compound are projected based on the activity of similar cassane-type diterpenes and require experimental validation.
Experimental Protocols for Target Validation
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Line: HEK293T cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Methodology:
-
Seed the transfected HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration to account for any cytotoxic effects.
-
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of TNF-α-induced NF-κB activation.
This assay measures the production of nitric oxide, a downstream product of iNOS activity.
-
Cell Line: RAW 264.7 macrophage cells.
-
Methodology:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for the inhibition of NO production.
This technique is used to assess the levels and phosphorylation status of key proteins in the NF-κB signaling cascade.
-
Methodology:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
-
Data Analysis: Quantify band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of p65.
Figure 2. General experimental workflow for target validation.
Section 2: Anticancer Therapeutic Target Validation
Several cassane-type diterpenes have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.
Hypothesized Mechanism of Action of this compound in Cancer
This compound is hypothesized to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic (mitochondrial) apoptotic pathway. This involves increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.
Figure 3. Hypothesized apoptotic signaling pathway induced by this compound.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data for this compound's cytotoxic activity against cancer cell lines, based on findings for similar compounds, and compares it to a standard chemotherapeutic agent.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | MTT Assay | 5 - 20 | Doxorubicin | 0.5 - 2 |
| This compound (Hypothetical) | HepG2 (Liver Cancer) | MTT Assay | 10 - 30 | Doxorubicin | 1 - 5 |
Note: These IC₅₀ values are illustrative and require experimental confirmation for this compound.
Experimental Protocols for Target Validation
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Lines: MCF-7 (breast cancer), HepG2 (liver cancer), and a non-cancerous control cell line (e.g., MCF-10A).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
This technique is used to measure changes in the expression of key proteins involved in the apoptotic pathway.
-
Methodology:
-
Treat cancer cells with this compound.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe membranes with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and PARP.
-
-
Data Analysis: Determine the ratio of Bax to Bcl-2 and the levels of cleaved Caspase-3 and cleaved PARP to confirm the induction of apoptosis.
Section 3: Comparison with Alternatives
The following diagram provides a logical comparison of this compound with alternative therapeutic strategies for inflammation and cancer.
Figure 4. Logical comparison of this compound with alternative therapies.
Conclusion
While direct experimental validation of this compound's therapeutic targets is pending, the available evidence from structurally related cassane-type diterpenes provides a strong rationale for investigating its potential as an anti-inflammatory and anticancer agent. The proposed mechanisms of action, involving the inhibition of the NF-κB/iNOS axis and the induction of apoptosis, offer clear and testable hypotheses. The experimental protocols detailed in this guide provide a roadmap for the systematic validation of these targets. Further research is warranted to elucidate the precise molecular interactions of this compound and to fully assess its therapeutic potential.
Assessing the Selectivity of Cassane-Type Diterpenes for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for such therapeutic leads. Among these, cassane-type diterpenes, a class of compounds isolated from plants of the Caesalpinia genus, have garnered significant attention for their cytotoxic and pro-apoptotic effects on various cancer cell lines. This guide provides a comparative overview of the selectivity of these compounds for cancer cells, with a focus on available experimental data and the underlying molecular mechanisms. While specific comparative data for Neocaesalpin L against normal cells is limited in the current literature, this guide will draw upon data from structurally related cassane diterpenoids to provide a broader context for its potential selectivity.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following table summarizes the IC50 values of various cassane-type diterpenes against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. For comparative purposes, data for Paclitaxel, a widely used chemotherapeutic agent, is also included, which has shown selective cytotoxicity against neoplastic cells at certain concentrations.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phanginin R (1) | A2780 (Ovarian) | 9.9 ± 1.6 | [2] |
| Phanginin R (1) | HEY (Ovarian) | 12.2 ± 6.5 | [2] |
| Phanginin R (1) | AGS (Gastric) | 5.3 ± 1.9 | [2] |
| Phanginin R (1) | A549 (Lung) | 12.3 ± 3.1 | [2] |
| Phanginin I (7) | HL-60 (Leukemia) | 16.4 ± 1.5 | [3] |
| Phanginin D | HL-60 (Leukemia) | 11.7 ± 1.6 | [3] |
| Phanginin H (11) | HL-60 (Leukemia) | 22.5 ± 5.1 | [3] |
| Caesalsappanin J | KB (Oral Carcinoma) | 7.4 | [3] |
| Paclitaxel (Comparison) | MKN-28, MKN-45, MCF-7 | 0.01 (effective cone.) | [1] |
| Paclitaxel (Comparison) | Normal Fibroblasts | > 0.5 (no effect) | [1] |
Mechanistic Insights: Induction of Apoptosis
Studies on various natural compounds, including other diterpenoids, suggest that a primary mechanism for their anti-cancer activity is the induction of apoptosis, or programmed cell death.[5][6][7] Cassane diterpenoids have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, some cassane diterpenoids have been observed to induce G1 phase cell cycle arrest and upregulate the tumor suppressor protein p53.[2] This can lead to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[2]
Caption: Proposed intrinsic apoptosis pathway induced by cassane-type diterpenes.
Furthermore, the STAT3 and AKT signaling pathways are frequently hyperactivated in many cancers, promoting cell proliferation, survival, and angiogenesis.[8][9][10] While direct evidence for this compound is pending, many natural compounds exert their anti-cancer effects by inhibiting these pathways.
Caption: Simplified overview of the pro-survival AKT and STAT3 signaling pathways in cancer.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for assessing cytotoxicity and apoptosis.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13][14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a standard MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16][17]
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.[18]
-
Washing: Wash the cells with cold PBS.[18]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[19]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[15][19]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.[17]
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Conclusion
The available data on cassane-type diterpenes indicates promising anti-cancer activity, primarily through the induction of apoptosis. However, a comprehensive assessment of the selectivity of these compounds, including this compound, requires further investigation with direct comparative studies on both cancerous and non-cancerous cell lines. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such research, which is crucial for the development of novel, targeted cancer therapies with improved safety profiles. Future studies should prioritize determining the Selectivity Index of this compound and other promising cassane diterpenes to fully elucidate their therapeutic potential.
References
- 1. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells [mdpi.com]
- 4. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
- 5. C5, A Cassaine Diterpenoid Amine, Induces Apoptosis via the Extrinsic Pathways in Human Lung Cancer Cells and Human Lymphoma Cells [mdpi.com]
- 6. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 8. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Neocaesalpin L in a Laboratory Setting
Recommended Disposal Procedures
The primary method for the disposal of Neocaesalpin L is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to prevent the contamination of water, foodstuffs, feed, or seed by ensuring proper storage and disposal.[1] Under no circumstances should this compound be discharged into sewer systems.[1]
In the event of a spill, the material should be collected and prepared for disposal in suitable, closed containers.[1] It is important to remove all sources of ignition and use non-sparking tools and explosion-proof equipment during cleanup.[1] Any adhered or collected material must be promptly disposed of in accordance with appropriate laws and regulations.[1]
Contaminated packaging should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Chemical and Physical Properties of this compound
While a comprehensive safety data sheet for this compound is not publicly available, some of its chemical properties have been identified.
| Property | Value |
| CAS Number | 952473-86-8 |
| Molecular Formula | C26H36O11 |
| Molecular Weight | 524.563 g/mol |
| Appearance | Powder |
| Solubility | Slightly soluble (2.8 g/L at 25°C) |
Experimental Protocols
Detailed experimental protocols involving the synthesis or use of this compound are not extensively documented in publicly accessible resources. However, its isolation and structural elucidation have been described in scientific literature, where it was identified as a new cassane-type diterpene from Caesalpinia minax.[2] The structure was determined using 1D- and 2D-NMR, MS, and circular dichroism analysis.[2]
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound and its contaminated materials.
References
Personal protective equipment for handling Neocaesalpin L
Disclaimer: A specific Safety Data Sheet (SDS) for Neocaesalpin L is not publicly available. The following guidance is based on the safety information for the related compound, Neocaesalpin O, and general best practices for handling chemical powders in a laboratory setting. It is crucial to conduct a thorough risk assessment before handling this compound and to consult with your institution's environmental health and safety department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to directly address operational questions and ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety protocols and information for the related compound Neocaesalpin O.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any tears or perforations before use. Always wash hands after removing gloves. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Use tightly fitting safety goggles. A face shield may be necessary for operations with a higher risk of splashes or aerosol generation. |
| Body Protection | Laboratory coat or chemical-resistant apron | A long-sleeved lab coat is standard. For tasks with a higher potential for contamination, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume hood or respirator | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator may be required. |
| Foot Protection | Closed-toe shoes | Always wear shoes that fully cover the feet in a laboratory setting. |
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Handling:
-
Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing and Transferring:
-
Handle this compound as a fine powder.
-
Use spatulas or other appropriate tools for transferring the powder to minimize dust generation.
-
Avoid creating aerosols.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
When dissolving the powder, add the solvent to the powder slowly to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
2. Spill Management:
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and the institution's safety officer.
-
Restrict access to the spill area.
-
Follow your institution's emergency procedures for hazardous material spills.
-
3. First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
4. Storage and Disposal:
-
Storage:
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
-
-
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain.
-
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
